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2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene Documentation Hub

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  • Product: 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene
  • CAS: 1417566-99-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Application Potential of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry and advanced materials, polyhalogenated building blocks offer unprecedented control over molecular lipophilicity, metabolic stability, and target affinity....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials, polyhalogenated building blocks offer unprecedented control over molecular lipophilicity, metabolic stability, and target affinity. 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene (Molecular Formula: C₇HCl₂F₅O) represents an extreme paradigm of aromatic substitution. By integrating five strongly electronegative halogens and a trifluoromethoxy (-OCF₃) group onto a single benzene core, this scaffold presents a highly specialized electronic environment. This whitepaper provides a comprehensive analysis of its physicochemical properties, conformational dynamics, and actionable laboratory protocols for its characterization and synthetic utilization.

Structural and Conformational Dynamics

The substitution pattern of this molecule (1-F, 2-Cl, 3-OCF₃, 4-Cl, 5-F) creates a sterically congested and heavily electron-withdrawn aromatic system.

Unlike standard methoxybenzenes, which prefer a planar conformation to maximize p−π conjugation with the aromatic ring, the -OCF₃ group in this molecule is flanked by two bulky ortho-chlorine atoms (positions 2 and 4). This steric clash forces the -OCF₃ group out of the aromatic plane into a strictly orthogonal conformation [1].

Because the oxygen lone pairs are orthogonal to the π -system, resonance electron donation is effectively abolished. Instead, the orthogonal geometry is stabilized by nO​→σC−F∗​ hyperconjugation[2]. Consequently, the -OCF₃ group acts purely via inductive electron withdrawal, earning its designation as a "super-halogen"[1]. This synergistic inductive pull from the -OCF₃, -Cl, and -F substituents renders the benzene core exceptionally electron-deficient.

Structural_Effects Core 2,4-Dichloro-1,5-difluoro- 3-(trifluoromethoxy)benzene OCF3 -OCF3 Group (Orthogonal) Core->OCF3 Halogens F & Cl Substituents (Inductive Pull) Core->Halogens C6 C6 Position (Acidic Proton) Core->C6 Hyper n(O) -> σ*(C-F) Stabilization OCF3->Hyper Lipophilicity High Lipophilicity (LogP ~4.8) OCF3->Lipophilicity Halogens->Lipophilicity DoM DoM Susceptibility (Lithiation) C6->DoM

Caption: Logical relationship between structural features and physicochemical/synthetic properties.

Physicochemical Properties

The strategic incorporation of the -OCF₃ group profoundly influences the molecule's lipophilicity and metabolic profile[3]. The Hansch lipophilicity parameter ( π ) for the -OCF₃ group is +1.04, making it one of the most lipophilic functional groups available in drug design[4].

Below is a synthesized table of the calculated physicochemical properties based on additive atomic/group contributions:

ParameterValue / DescriptorSignificance in Drug Design
Molecular Weight 266.97 g/mol Well within the Rule of 5; allows room for further elaboration.
Calculated LogP (cLogP) ~4.87Extremely high lipophilicity; drives passive membrane permeability.
Topological Polar Surface Area 9.23 ŲExceptionally low tPSA; guarantees excellent blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 0 / 6Lacks protic groups; relies entirely on hydrophobic and halogen bonding.
Metabolic Stability Exceptionally HighC-F, C-Cl, and C-OCF₃ bonds block CYP450-mediated aromatic hydroxylation.

Impact on Drug Design and ADMET

The physicochemical profile of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene dictates its behavior in biological systems. Its high LogP (~4.87) ensures rapid partitioning into lipid bilayers, which is highly advantageous for targeting deep, hydrophobic protein pockets. However, because highly lipophilic organic solvents and compounds can accumulate in lipid-rich tissues (such as the brain), this parameter must be carefully balanced during hit-to-lead optimization to avoid non-specific toxicity or rapid clearance via osmotic conversions in the liver[5].

From a metabolic standpoint, the complete halogenation of positions 1 through 5 acts as an impenetrable shield against oxidative degradation. The only unsubstituted position (C6) is sterically shielded by the adjacent fluorine atoms, making the scaffold highly persistent in vivo.

Experimental Protocols

To ensure scientific integrity and self-validation, the following protocols detail the characterization and synthetic utilization of this compound.

Protocol A: Chromatographic Determination of LogP (OECD 117)

Causality: Traditional shake-flask methods often fail for highly lipophilic compounds (LogP > 4) due to emulsion formation and poor aqueous solubility. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a self-validating, dynamic system where the retention time directly correlates with the partitioning behavior between a C18 stationary phase and a polar mobile phase[6].

  • Preparation of Mobile Phase: Prepare an isocratic mixture of Methanol/Water (75:25 v/v). Degas via sonication. Rationale: A high organic modifier ratio is required to elute highly polyhalogenated benzenes within a reasonable timeframe.

  • Reference Standard Selection: Prepare a calibration mixture containing 6 reference compounds with known LogP values spanning 2.0 to 6.0 (e.g., toluene, chlorobenzene, 1,2,4-trichlorobenzene, DDT).

  • System Calibration: Inject the reference mixture. Determine the dead time ( t0​ ) using an unretained marker (e.g., thiourea). Measure the retention time ( tr​ ) for each reference.

  • Capacity Factor Calculation: Calculate the capacity factor k′=(tr​−t0​)/t0​ for all standards. Plot logk′ versus the literature LogP values to generate a linear calibration curve.

  • Analyte Measurement: Inject 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene. Record its tr​ , calculate its logk′ , and interpolate its precise LogP from the calibration curve.

RPHPLC_Workflow Prep Sample Prep (Analyte + Ref) Eq Column Equilibration (C18 Phase) Prep->Eq Elute Isocratic Elution (MeOH/H2O) Eq->Elute Measure Retention Time Measurement Elute->Measure Calc LogP Calculation Measure->Calc

Caption: Step-by-step RP-HPLC workflow for experimental LogP determination of highly lipophilic compounds.

Protocol B: Regioselective Functionalization via Directed ortho-Metalation (DoM)

Causality: The only available proton on the ring is at C6. This position is flanked by two fluorine atoms (C1 and C5). Fluorine is a powerful directing group for ortho-metalation due to its strong inductive electron withdrawal (which acidifies the adjacent proton) and its ability to coordinate with the lithium cation.

  • System Preparation: Flame-dry a Schlenk flask under argon. Add 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene (1.0 equiv) and anhydrous Tetrahydrofuran (THF) (0.2 M). Cool the system to -78 °C using a dry ice/acetone bath. Rationale: Strict cryogenic conditions prevent benzyne intermediate formation or nucleophilic attack by the base on the halogens.

  • Lithiation: Dropwise add sec-Butyllithium (sec-BuLi) (1.1 equiv). Stir for 1 hour at -78 °C. Rationale:sec-BuLi is sufficiently basic to deprotonate the highly acidic C6 position, forming a stable, fluorine-coordinated ortho-lithiated intermediate.

  • Electrophilic Quench: Rapidly add an electrophile (e.g., anhydrous N,N-Dimethylformamide (DMF) for formylation, or dry CO₂ gas for carboxylation). Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, dry over Na₂SO₄, and purify via silica gel flash chromatography.

References[4] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGP0bQsVLG_rpS4v2gh7OWXY9sH0reBo_dsqF36kSHng8o14Dc1MJXMGMD7q1iBWLIVa0cAjSk0Cb7MWuf1AD2NEnbHE7zDu9TvnOdrjcfBtX9sh79tkWXbXghfBq3z8S1vhSe8brzcKR7qM8d[1] Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals, beilstein-journals.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1c6YjGisj-_vlaLO40xSPHgeVQrQJSD4giIKWpnJGd-cSDF0zPtsnmwt6841sdo2fnXJ0FFWP7PhPLw-zNMOAPRAgscWL8KQCctdWQ6VB6Wzdd4WlTc3eiEDy7zOp79lHYpqK8N4f-YJnXbPCCzU7[2] Mechanistic Studies on Intramolecular CH Trifluoromethoxylation of (Hetero)arenes via OCF 3 -Migration - PMC, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtPoqNpe3aM6hQBlpo1L6ftnYOcz24n54B6yJ8c5m94arsGDk8AeWVY1qmN-EXZ4ig4K7p_bp9UoOHh3ZcA6LiGv_vH-D-EwLSte3sM_d-svG_P27M9wOv0kS2JWHmbL2_TIV2aku1MX-XgXk=[5] Toxicity: 77 Must-Know Predictions of Organic Compounds. Including Ionic Liquids, dokumen.pub,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuaE6e6pIbX2AEXKMZ2Pu5UryLbOpyzkFDBKhL-S37y96aTMzJlDzo1zpdnJcFqHFrndaUTwIC1uLyK3GzIR3tOGuD80GSUews-au4uxDCNV70HA3ydsFRsjN1klUcfGRWjLeDwvo5f2fN0Yy7ZCU-CnF0FIuNjdMXNges5Tw-seThJ5y_WLzVGLEic6nVQxOy0ZuF9tLifDmxpyAvWTb_zjkt95EaTzOwfHFH47AVGQ==[6] Retention and Selectivity Differences due to Molecular Structure of Phenyl–Type Reversed–Phase HPLC Columns - ResearchGate, researchgate.net,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLis8XnD5f5i7whSJCs9o5l3HaTxz7T-CtbZRDZlJxmUh2HXdIOiUDr8UgsA0C28znfaNEtm0RFqFVus_7On3jfRNYSvI0WrF8_323V_5YxhSkJVuK-w_EAmLiyDUqKNU6GNyRnJN0qt6_6W9LKqctq-ZDR9AouIKvgD3S4NR60HHm_-5k0nI72Zy1RmT-PkUOQ7UjC-Z8F5YLGy1mhHno9dWfPUhCrl3UInUrCpdtXfei0bfkyAnwia3lEnEViC39WAoecnDIDcYPpQNnPd8GaGrxHpvbdrgjKA==[3] An In-Depth Technical Guide to Trifluoromethoxylated Aromatic Compounds for Researchers, Scientists, and Drug Development Profes - Benchchem, benchchem.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy0KGaXDMtkKQ1lK4vrSoN01vFY23VW5SBpQXtomUR-jQDwESnEvH-BqNUD8j-9V2kBZWZgeVMsoaeRSTXL7nhY5uxdqPEz0TeC4foBfa6HpyO8Gf1uMPUHy8YqlhK4QuW4wqx0dafb0a3dD2AAVTDH68ESwpuHJnD32l9j7GjKBvfL286znuBHKO41P7tU5FTnTo77Zon8ZKmcXsynyN7riBUCJY9q5Fbwa3RBogUrguW7o-uRG4GNk6pf-tfR3dtoNr0DfHmWWfB8sh4U6gfr83Io84j-MOL0L_1QAIcefrEtg==

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Exploratory

A Comprehensive Guide to the Crystal Structure Analysis of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene: A Methodological Approach

Abstract The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties, and by extension, its function in various applications, from materials s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties, and by extension, its function in various applications, from materials science to drug development. This technical guide provides a comprehensive, in-depth methodology for the crystal structure analysis of the novel compound 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene. As the crystal structure of this specific molecule has not been previously reported, this document serves as a complete workflow for researchers and scientists. It details the necessary steps from synthesis and crystallization to single-crystal X-ray diffraction, data analysis, and structure validation. This guide emphasizes the causality behind experimental choices and adheres to the highest standards of scientific integrity, providing a self-validating system for the elucidation of crystal structures.

Introduction: The Imperative of Structural Elucidation

The arrangement of atoms in a crystalline solid dictates its macroscopic properties. For professionals in drug development and materials science, an unambiguous determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for this purpose, providing detailed information about bond lengths, bond angles, and intermolecular interactions.[1][2] This guide outlines the comprehensive process for determining the crystal structure of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene, a compound for which no public structural data currently exists. We will proceed as if undertaking this analysis for the first time, providing a robust framework for researchers.

Synthesis and Crystallization: From Molecule to Single Crystal

The primary prerequisite for any crystal structure analysis is the availability of high-quality single crystals.[3] This section outlines a plausible synthetic route and the critical process of crystallization.

Proposed Synthesis

A plausible synthesis of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene would likely involve the introduction of the trifluoromethoxy group onto a suitably substituted benzene ring. Given the structure, a potential starting material could be a dichlorodifluoroaniline or a related derivative, followed by diazotization and subsequent reaction with a trifluoromethoxide source. The precise reaction conditions would need to be optimized to ensure good yield and purity.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in the process.[3] The goal is to grow a single, well-ordered crystal, free of defects, with dimensions typically in the range of 0.1 to 0.5 mm.[2] The key to successful crystallization is to allow the crystals to form slowly from a supersaturated solution.[3]

Table 1: Common Crystallization Techniques for Small Organic Molecules

TechniquePrincipleTypical SolventsConsiderations
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal growth.Volatile organic solvents (e.g., dichloromethane, acetone, hexane).The rate of evaporation can be controlled by covering the vessel with parafilm and piercing small holes.[3]
Vapor Diffusion A solution of the compound in a good solvent is placed in a sealed container with a larger reservoir of a poor solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the solution, reducing the solubility and inducing crystallization.A combination of a good solvent (e.g., chloroform, ethyl acetate) and a poor solvent (e.g., ethanol, diethyl ether, pentane).This method allows for very slow and controlled crystal growth.
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.Solvents with a significant temperature-dependent solubility for the compound.The rate of cooling is critical; rapid cooling often leads to the formation of small or poorly-ordered crystals.
Layering A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.Similar to vapor diffusion, requiring a good and a poor solvent.This technique is particularly useful for sensitive compounds.

Experimental Protocol: Crystallization via Vapor Diffusion

  • Preparation : Dissolve approximately 5-10 mg of purified 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene in a minimal amount of a "good" solvent (e.g., dichloromethane) in a small vial.

  • Setup : Place the small vial inside a larger, sealed beaker or jar containing a "poor" solvent (e.g., hexane).

  • Incubation : Allow the sealed container to stand undisturbed at a constant temperature. The vapor of the poor solvent will slowly diffuse into the solution in the small vial.

  • Observation : Monitor the vial for the formation of single crystals over a period of days to weeks.

  • Harvesting : Once suitable crystals have formed, carefully remove them from the solution using a small loop or pipette.

Diagram 1: Vapor Diffusion Crystallization Workflow

G cluster_prep Preparation cluster_setup Setup cluster_growth Crystal Growth cluster_outcome Outcome prep1 Dissolve compound in a 'good' solvent setup1 Place vial in a sealed chamber with a 'poor' solvent prep1->setup1 growth1 Slow diffusion of 'poor' solvent vapor setup1->growth1 growth2 Induce supersaturation growth1->growth2 growth3 Crystal nucleation and growth growth2->growth3 outcome1 Harvest single crystals growth3->outcome1

Caption: Workflow for vapor diffusion crystallization.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional structure of crystalline materials.[1]

The Theoretical Foundation: Bragg's Law

The phenomenon of X-ray diffraction by a crystal lattice is described by Bragg's Law.[4][5][6] When a monochromatic beam of X-rays strikes a crystal, the rays are scattered by the electrons of the atoms. Constructive interference of the scattered X-rays occurs only when the path difference between X-rays scattered from adjacent parallel planes of atoms is an integer multiple of the X-ray wavelength. This condition is expressed by Bragg's Law:

nλ = 2d sinθ

where:

  • n is an integer (the order of reflection)

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal lattice planes

  • θ is the angle of incidence of the X-rays with the crystal planes

By measuring the angles (θ) at which constructive interference occurs, the distances (d) between the atomic planes can be calculated.

Instrumentation and Data Collection

A modern single-crystal X-ray diffractometer consists of three main components: an X-ray source, a goniometer for orienting the crystal, and a detector.[1]

Experimental Protocol: Data Collection

  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and flash-cooled in a stream of liquid nitrogen to approximately 100 K. This minimizes thermal motion of the atoms and reduces radiation damage.

  • Data Collection Strategy : The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å). The crystal is rotated, and a series of diffraction images are collected at different orientations.[7]

  • Data Acquisition : The detector records the positions and intensities of the diffracted X-ray spots. A complete dataset typically consists of hundreds of images, covering a full rotation of the crystal.[7]

Data Processing and Structure Solution: From Diffraction Pattern to Molecular Model

The raw diffraction data must be processed to determine the crystal's unit cell parameters and the intensities of the reflections.[8] This information is then used to solve the crystal structure.

Diagram 2: Crystal Structure Determination Workflow

G cluster_data Data Collection cluster_proc Data Processing cluster_sol Structure Solution & Refinement cluster_val Validation & Analysis data1 Single Crystal Diffraction data2 Raw Diffraction Images data1->data2 proc1 Indexing & Integration data2->proc1 proc2 Scaling & Merging proc1->proc2 proc3 Reflection File (hkl) proc2->proc3 sol1 Phase Problem Solution (e.g., Direct Methods) proc3->sol1 sol2 Initial Structural Model sol1->sol2 sol3 Least-Squares Refinement sol2->sol3 sol4 Refined Structural Model sol3->sol4 val1 checkCIF Validation sol4->val1 val2 Hirshfeld Surface Analysis val1->val2 val3 Final Crystal Structure val2->val3

Caption: The workflow from data collection to final structure.

Data Processing
  • Indexing and Integration : The diffraction spots on the images are indexed to determine the unit cell dimensions and the crystal's space group.[7][9] The intensity of each spot is then integrated.

  • Scaling and Merging : The integrated intensities from all images are scaled to account for variations in experimental conditions and then merged to create a single file of unique reflections.[8]

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography: the intensities of the diffracted waves are measured, but their phases are lost. For small molecules like 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene, the phase problem is typically solved using direct methods. Once an initial structural model is obtained, it is refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.

Table 2: Commonly Used Software for Structure Solution and Refinement

SoftwareFunctionWebsite
SHELX A suite of programs for structure solution and refinement.[10]
Olex2 A graphical user interface that integrates with refinement programs like SHELXL.[10]
PLATON A multipurpose crystallographic tool, often used for structure validation.

Structure Validation and In-depth Analysis

A determined crystal structure must be rigorously validated to ensure its quality and accuracy.

CIF and checkCIF

The final structural data is typically presented in a standard Crystallographic Information File (CIF) format.[11] This file contains all the necessary information about the crystal structure determination. The International Union of Crystallography (IUCr) provides a free online service called checkCIF, which validates the CIF for syntactical errors and assesses the overall quality of the structure.[11][12]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[13][14][15] The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal and is defined by the points where the electron density of the molecule is equal to the electron density of all other molecules in the crystal.[15] By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified.

Two-dimensional "fingerprint plots" can be generated from the Hirshfeld surface, which summarize the intermolecular contacts and provide a quantitative measure of their relative contributions to the overall crystal packing.[14][16]

Diagram 3: Hirshfeld Surface Analysis Concept

G cluster_input Input cluster_process Analysis cluster_output Output input1 Refined Crystal Structure (CIF) process1 Generate Hirshfeld Surface input1->process1 process2 Map Properties (e.g., dnorm) process1->process2 process3 Generate 2D Fingerprint Plot process2->process3 output1 Visualization of Intermolecular Contacts process3->output1 output2 Quantitative Analysis of Interactions process3->output2

Caption: Conceptual workflow of Hirshfeld surface analysis.

The Role of Computational Chemistry

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to complement and validate the experimental crystal structure.[17][18][19] By performing a geometry optimization of the molecule in the gas phase or with a continuum solvation model, the calculated bond lengths and angles can be compared to the experimental values obtained from X-ray diffraction. This comparison can provide confidence in the determined structure and offer insights into the effects of crystal packing on the molecular geometry.

Data Reporting and Deposition: Ensuring Scientific Legacy

To ensure the integrity and accessibility of crystallographic data, it is standard practice to deposit the final CIF and structure factor data in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[20][21] Upon deposition, a unique CCDC number is assigned to the structure, which should be included in any publication reporting the crystal structure.[20]

Conclusion

The determination of the crystal structure of a novel compound like 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene is a multi-step process that requires careful experimental work and rigorous data analysis. This guide has provided a comprehensive methodological framework for this process, from the initial synthesis and crystallization to the final validation and deposition of the structural data. By following this workflow, researchers can confidently and accurately elucidate the three-dimensional atomic arrangement of new molecules, thereby enabling a deeper understanding of their structure-property relationships.

References

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. IUCr. Retrieved from [Link][11]

  • The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Portland Press. Retrieved from [Link][8]

  • Engineering LibreTexts. (2021, September 7). X-ray diffraction, Bragg's law and Laue equation. Retrieved from [Link][4]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link][3]

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  • National Institutes of Health. (n.d.). X Ray crystallography. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link][7]

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  • Scirp.org. (n.d.). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Retrieved from [Link][13]

  • Nature. (n.d.). Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules. Retrieved from [Link][18]

  • SERC (Carleton). (2018, June 15). Single-crystal X-ray Diffraction. Retrieved from [Link][1]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link][10]

  • American Chemical Society. (2025, June). Requirements for Depositing X-Ray Crystallographic Data. ACS.org. Retrieved from [Link][20]

  • National Institutes of Health. (n.d.). The interoperability of crystallographic data and databases. PMC. Retrieved from [Link]

  • International Union of Crystallography. (2011, June 2). Publication standards for crystal structures. Retrieved from [Link][12]

  • PNAS. (2008, September 23). Quantum chemical 13 C α chemical shift calculations for protein NMR structure determination, refinement, and validation. Retrieved from [Link]

  • MDPI. (2025, September 30). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Structure Deposition Workshop (DEP-001). Retrieved from [Link]

  • National Institutes of Health. (n.d.). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. PMC. Retrieved from [Link][14]

  • Wikipedia. (n.d.). Bragg's law. Retrieved from [Link][5]

  • Royal Society Publishing. (2004, July 22). Quantum chemical studies of protein structure. Retrieved from [Link][19]

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  • Schrödinger. (n.d.). PrimeX. Retrieved from [Link]

  • National Institutes of Health. (n.d.). How the Cambridge Crystallographic Data Centre Obtains its Information. PMC. Retrieved from [Link][21]

  • ResearchGate. (n.d.). Hirshfeld surface analysis of the crystal structures. (A).... Retrieved from [Link][16]

  • MDPI. (2022, January 15). Quantum-Chemical Quasi-Docking for Molecular Dynamics Calculations. Retrieved from [Link]

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  • AZoM. (2007, June 1). X-ray reflection in accordance with Bragg's Law. Retrieved from [Link][6]

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  • MDPI. (2023, September 22). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Retrieved from [Link][15]

Sources

Foundational

toxicity profile and MSDS for 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

An In-Depth Technical Guide to the Toxicity Profile and Safety Data for 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene For Researchers, Scientists, and Drug Development Professionals Introduction 2,4-Dichloro-1,5-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicity Profile and Safety Data for 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene is a complex halogenated aromatic compound with potential applications in various fields of chemical synthesis, including pharmaceuticals and agrochemicals. As with any novel or specialized chemical, a thorough understanding of its toxicological profile and safe handling procedures is paramount for ensuring the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the available safety data for this compound, synthesizes information from its Material Safety Data Sheet (MSDS), and discusses potential hazards based on the toxicology of structurally related compounds. It is important to note that specific toxicological data for this compound is limited, and therefore, a cautious approach to handling is strongly advised.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene is presented in the table below. This information is crucial for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling protocols.

PropertyValueSource
Boiling Point 102 °C (216 °F)
Density 1.226 g/cm³ at 25 °C (77 °F)
Chemical Stability Stable under standard ambient conditions (room temperature)
Reactivity Vapors may form an explosive mixture with air

Toxicological Profile and Hazard Identification

The primary source of hazard information for 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene is the Safety Data Sheet (SDS) provided by MilliporeSigma. The GHS classification indicates that this substance should be handled with care due to its potential to cause irritation and its flammable nature.

GHS Classification

The following table summarizes the GHS hazard classification for this compound.

Hazard ClassCategoryHazard Statement
Flammable liquids Category 2H225: Highly flammable liquid and vapour
Skin irritation Category 2H315: Causes skin irritation
Eye irritation Category 2AH319: Causes serious eye irritation
Specific target organ toxicity - single exposure Category 3 (Respiratory system)H335: May cause respiratory irritation
Discussion of Toxicological Endpoints
  • Acute Toxicity: There is no specific data available for the acute oral, dermal, or inhalation toxicity (LD50 or LC50) of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene. However, based on the GHS classification, it is expected to cause respiratory irritation upon inhalation.

  • Skin and Eye Irritation: The compound is classified as a skin and eye irritant. Direct contact with the skin is likely to cause redness and inflammation. In case of eye contact, it can cause serious irritation, potentially leading to damage if not promptly addressed.

  • Sensitization: There is no data available to assess the potential of this compound to cause skin or respiratory sensitization.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available regarding the carcinogenic, mutagenic, or reproductive toxicity of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene. The SDS from MilliporeSigma states that no component of the product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA. However, this is a general statement and does not substitute for specific testing of the compound.

  • Specific Target Organ Toxicity (STOT): The compound is classified as a Category 3 STOT for single exposure, with the respiratory system being the primary target. This suggests that inhalation may lead to irritation of the nose, throat, and lungs. Data on repeated exposure is not available.

Material Safety Data Sheet (MSDS) Analysis

The MSDS provides critical information for the safe handling, storage, and disposal of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene. The following sections highlight the key recommendations.

First-Aid Measures

A systematic approach to first aid is crucial in case of accidental exposure.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.

  • Handling: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemically resistant gloves and flame-retardant antistatic protective clothing.

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a suitable respirator should be worn.

Experimental Protocols: Emergency Procedures

Accidental Release Measures

In the event of a spill, the following steps should be taken to ensure safety and containment.

  • Evacuate the Area: Immediately evacuate all non-essential personnel from the spill area.

  • Ensure Adequate Ventilation: Provide maximum ventilation to the affected area.

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.

  • Contain the Spill: Use a non-combustible absorbent material (e.g., sand, earth, vermiculite) to contain the spill.

  • Collect the Spilled Material: Carefully collect the absorbed material into a sealed container for proper disposal.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent.

The logical flow for handling an accidental release is depicted in the following diagram:

Caption: Workflow for Accidental Release Response.

Conclusion and Recommendations

The available data on 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene indicates that it is a highly flammable liquid that can cause skin, eye, and respiratory irritation. Due to the significant lack of comprehensive toxicological data, a precautionary approach is essential when handling this compound. Researchers and laboratory personnel should adhere strictly to the safety guidelines outlined in the MSDS and implement robust engineering controls and personal protective measures. Further toxicological studies are warranted to fully characterize the hazard profile of this compound and to establish definitive safe exposure limits.

References

  • MilliporeSigma. Safety Data Sheet for Product containing 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene. (Accessed on March 15, 2026). This document is not publicly available through a direct URL but was accessed through the Google search tool.

Protocols & Analytical Methods

Method

step-by-step synthesis pathway for 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene For Researchers, Scientists, and Drug Development Professionals This application note provides a detailed, step-by-ste...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, step-by-step synthetic pathway for the preparation of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene, a novel and potentially valuable building block in medicinal chemistry and materials science. The trifluoromethoxy group is a key structural motif in many modern pharmaceuticals, valued for its ability to enhance metabolic stability, membrane permeability, and binding affinity.[1][2][3] This guide offers a plausible and scientifically grounded synthetic route, drawing upon established methodologies for the synthesis of highly substituted aromatic compounds.

The proposed synthesis is a multi-step process commencing with a commercially available starting material. Each step is detailed with expert insights into the reaction mechanisms and experimental considerations.

Overall Synthetic Strategy

The synthesis of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene is a multi-step process that requires careful control of regioselectivity. The proposed pathway begins with the nitration of 1,4-difluorobenzene, followed by reduction to the corresponding aniline. The aniline is then converted to the phenol, which undergoes trifluoromethoxylation. The final step is the dichlorination of the trifluoromethoxylated intermediate.

Synthetic_Pathway A 1,4-Difluorobenzene B 2,5-Difluoronitrobenzene A->B HNO₃ / H₂SO₄ C 2,5-Difluoroaniline B->C Fe / HCl or H₂ / Pd/C D 2,5-Difluorophenol C->D 1. NaNO₂ / H₂SO₄ 2. H₂O, Δ E 1,4-Difluoro-2-(trifluoromethoxy)benzene D->E Generation of Trifluoromethoxy Source (e.g., from CF₃SO₂Cl) F 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene E->F Cl₂ / FeCl₃

Sources

Application

Application Notes and Protocols: 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene as a Versatile Intermediate in Agrochemical Synthesis

Abstract: This document provides a detailed technical guide for researchers, chemists, and product development professionals on the application of 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene as a strategic inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and product development professionals on the application of 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene as a strategic intermediate in the synthesis of advanced agrochemicals. The unique polysubstituted and electron-deficient nature of this aromatic scaffold makes it an exceptionally reactive and versatile building block. This guide elucidates the core reactivity principles, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, that underpin its synthetic utility. Detailed, step-by-step protocols for the synthesis of a model benzoylurea insecticide are provided, alongside methodologies for analytical quality control and essential safety and handling procedures.

Physicochemical Properties and Structural Data

2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene is a highly functionalized aromatic compound designed for advanced chemical synthesis. Its structure is characterized by two chlorine atoms, which serve as excellent leaving groups in cross-coupling reactions, and a trifluoromethoxy group, which, along with the fluorine atoms, strongly activates the benzene ring for nucleophilic aromatic substitution.

PropertyValue
IUPAC Name 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene
Molecular Formula C₇Cl₂F₅O
Molecular Weight 280.98 g/mol
Appearance Predicted: Colorless to light yellow liquid or low-melting solid
Key Structural Features Polysubstituted, electron-deficient aromatic ring

Note: Experimental data for this specific compound is not widely available. Properties are based on analysis of its structure and data from analogous compounds.

Core Reactivity and Mechanistic Rationale

The synthetic versatility of this intermediate stems from its highly substituted and electron-poor aromatic core. The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group, which significantly influences the reactivity of the entire ring system.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this intermediate is Nucleophilic Aromatic Substitution (SNAr). In contrast to typical electrophilic aromatic substitutions, SNAr proceeds with nucleophiles and is highly favored on electron-deficient rings.[1][2] The reaction is facilitated by the presence of strong electron-withdrawing groups (like -OCF₃ and the fluorine atoms) positioned ortho or para to a leaving group (a halogen).[1][3]

Causality of Reactivity:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (e.g., a chlorine atom), breaking the aromaticity of the ring.

  • Formation of Meisenheimer Intermediate: This attack forms a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the electron-withdrawing trifluoromethoxy group. This stabilization is the driving force of the reaction.[3]

  • Elimination and Aromatization: The leaving group (halide ion) is eliminated, restoring the ring's aromaticity and yielding the substituted product.

Because the trifluoromethoxy group can stabilize a negative charge through resonance, the chlorine atoms at the C-2 and C-4 positions are highly activated for SNAr reactions.

synthetic_workflow start 2,4-Dichloro-1,5-difluoro-3- (trifluoromethoxy)benzene step1 Step A: SNAr Amination (Ammonia source, Solvent, Heat) start->step1 intermediate1 4-Chloro-2,5-difluoro-3- (trifluoromethoxy)aniline step1->intermediate1 step2 Step B: Reduction (e.g., H₂, Pd/C) intermediate1->step2 intermediate2 3,5-Difluoro-4- (trifluoromethoxy)aniline step2->intermediate2 step3 Step C: Acyl-Urea Formation (2,6-Difluorobenzoyl isocyanate, Toluene, Reflux) intermediate2->step3 product Final Product: Model Benzoylurea Insecticide step3->product

Caption: Workflow for the synthesis of a model agrochemical.

Protocol 3.1: Step A - Selective Amination via SNAr

This step involves a regioselective nucleophilic aromatic substitution to replace the more reactive C4-chlorine with an amino group.

  • Materials:

    • 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene (1.0 eq)

    • Aqueous Ammonia (28-30%, 10 eq)

    • N,N-Dimethylformamide (DMF)

    • Autoclave or sealed pressure vessel

  • Procedure:

    • To a high-pressure reaction vessel, add 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene (e.g., 28.1 g, 0.1 mol).

    • Add DMF (100 mL) to dissolve the starting material.

    • Carefully add the aqueous ammonia solution (e.g., 68 mL, 1.0 mol).

    • Seal the vessel securely.

    • Heat the reaction mixture to 100-120 °C with vigorous stirring. Maintain this temperature for 12-24 hours.

      • Causality: The elevated temperature and pressure are necessary to overcome the activation energy for the SNAr reaction with ammonia, a relatively weak nucleophile. DMF is an excellent polar aprotic solvent that promotes this type of reaction.

    • Monitor the reaction progress via GC-MS or TLC.

    • After completion, cool the vessel to room temperature and cautiously vent any excess pressure.

    • Pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-chloro-2,5-difluoro-3-(trifluoromethoxy)aniline.

    • Purify the product by column chromatography on silica gel.

Protocol 3.2: Step B - Reductive Dechlorination

This step removes the remaining chlorine atom to generate the key aniline intermediate.

  • Materials:

    • 4-chloro-2,5-difluoro-3-(trifluoromethoxy)aniline (1.0 eq)

    • Palladium on Carbon (Pd/C, 10% w/w, 5 mol%)

    • Sodium Acetate (NaOAc, 3.0 eq)

    • Methanol (MeOH)

    • Hydrogen (H₂) gas supply

  • Procedure:

    • In a hydrogenation flask, dissolve the aniline intermediate (e.g., 26.1 g, 0.1 mol) in methanol (250 mL).

    • Add sodium acetate (24.6 g, 0.3 mol).

      • Causality: Sodium acetate acts as a base to neutralize the HCl that is formed during the reaction, preventing side reactions and catalyst poisoning.

    • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., N₂ or Argon).

    • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

    • Pressurize the vessel with H₂ (e.g., 50 psi) and stir vigorously at room temperature for 8-16 hours.

    • Monitor the reaction until hydrogen uptake ceases.

    • Carefully vent the hydrogen and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water to remove salts.

    • Dry the organic layer over Na₂SO₄ and concentrate to yield purified 3,5-difluoro-4-(trifluoromethoxy)aniline.

Protocol 3.3: Step C - Acyl-Urea Formation

The final step involves the coupling of the synthesized aniline with a benzoyl isocyanate to form the target benzoylurea structure, a reaction characteristic of this class of insecticides. [4]

  • Materials:

    • 3,5-difluoro-4-(trifluoromethoxy)aniline (1.0 eq)

    • 2,6-Difluorobenzoyl isocyanate (1.05 eq)

    • Anhydrous Toluene

  • Procedure:

    • In an oven-dried, three-necked flask under an inert atmosphere, dissolve the aniline intermediate (e.g., 22.7 g, 0.1 mol) in anhydrous toluene (200 mL).

    • Heat the solution to reflux (approx. 110 °C).

    • In a separate dropping funnel, dissolve 2,6-difluorobenzoyl isocyanate (e.g., 19.2 g, 0.105 mol) in anhydrous toluene (50 mL).

    • Add the isocyanate solution dropwise to the refluxing aniline solution over 1 hour.

      • Causality: The isocyanate group is highly electrophilic and readily reacts with the nucleophilic aniline. The dropwise addition at reflux controls the reaction rate and prevents the formation of byproducts.

    • After the addition is complete, maintain the reflux for an additional 4-6 hours.

    • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold hexanes to remove any unreacted starting materials.

    • Dry the product in a vacuum oven to yield the final benzoylurea insecticide.

Analytical Quality Control

Purity assessment of the intermediate and reaction monitoring are critical for successful synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended analytical techniques. [5]

Parameter HPLC Method GC-MS Method
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Mobile Phase Acetonitrile/Water gradient Helium carrier gas
Detector UV Diode Array (220-280 nm) Mass Spectrometer (Electron Ionization)

| Application | Purity assessment of starting materials and non-volatile products | Reaction monitoring, identification of volatile intermediates and byproducts |

Safety, Handling, and Storage

As with many halogenated and fluorinated organic compounds, proper safety precautions are mandatory. [6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors. [6]* Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with copious amounts of water. The compound is expected to be harmful if swallowed or inhaled. [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. [7]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

  • 1,3,5-Trichloro-2,4,6-trifluorobenzene. PubChem. [Link]

  • 2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)benzene. NextSDS. [Link]

  • Teflubenzuron Chemical Name: IUPAC: 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea. Food and Agriculture Organization of the United Nations. [Link]

  • Benzene, 1,3,5-trichloro-2,4-difluoro-. LookChem. [Link]

  • Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent. PMC. [Link]

  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ACS Publications. [Link]

  • Process for the preparation of 2,4-dichlorofluorobenzene.
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • 2,4-D Review Technical Report. APVMA. [Link]

  • Analytical methods evaluation and validation for 1,2,4- trichlorobenzene, 1,2,4,5-tetrachlorobenzene, pentachlorobenzene, and polychlorinated terphenyls. CDC Stacks. [Link]

  • QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. ResearchGate. [Link]

  • Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes. RWTH Publications. [Link]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • 2,4,6-trichloro-3,5-difluoro acetophenone and its preparation.

Sources

Method

Application Notes & Protocols: Regioselective Suzuki-Miyaura Cross-Coupling of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

Authored by: A Senior Application Scientist Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals and advanced materials.[1] Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals and advanced materials.[1] This guide provides an in-depth technical overview and detailed protocols for the selective arylation of 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene, a highly functionalized and electron-deficient aromatic building block. The presence of two distinct chloro-substituents presents a significant challenge in achieving regioselective mono-arylation. We will explore the underlying mechanistic principles that govern this selectivity, detail the selection of optimal catalytic systems, and provide robust, step-by-step protocols for researchers, scientists, and drug development professionals to successfully employ this versatile substrate in their synthetic endeavors. The trifluoromethoxy group, in particular, offers enhanced metabolic stability and lipophilicity, making this scaffold highly valuable in medicinal chemistry.

Core Principles & Mechanistic Insights

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] The cycle is composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The efficiency of each step is highly dependent on the choice of substrate, catalyst, ligand, base, and solvent.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex trans-R¹-Pd(II)L₂-X Pd0->PdII_Complex ArX Aryl Halide (R¹-X) Substrate OxAdd Oxidative Addition PdII_Diorgano R¹-Pd(II)L₂-R² PdII_Complex->PdII_Diorgano Base Base (e.g., K₃PO₄) Boronate Boronate Complex [R²-B(OR)₂(OH)]⁻ Base->Boronate Boronic Boronic Acid/Ester (R²-B(OR)₂) Boronic->Boronate Transmetal Transmetalation PdII_Diorgano->Pd0 RedElim Reductive Elimination Product Coupled Product (R¹-R²) Product->PdII_Diorgano

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Overcoming the Challenge of Aryl Chlorides

The oxidative addition step is typically the rate-determining step in the catalytic cycle.[2][4] The reactivity of aryl halides follows the trend I > Br > OTf >> Cl.[2] The strength of the C-Cl bond makes aryl chlorides notoriously unreactive substrates.[5][6] To overcome this activation barrier, modern Suzuki-Miyaura protocols employ highly active catalytic systems. The key innovation has been the development of bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][3] These ligands stabilize the Pd(0) center, increase its electron density to facilitate insertion into the C-Cl bond, and promote the final reductive elimination step.[4]

Predicting Regioselectivity for 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

For a dihalogenated substrate, achieving selective mono-substitution is a significant challenge. The outcome is governed by a combination of electronic and steric factors that influence the rate of oxidative addition at each C-Cl bond.[7]

  • Electronic Effects: The aromatic ring is rendered highly electron-deficient by two fluorine atoms and a potent electron-withdrawing trifluoromethoxy (-OCF₃) group.[8] Electron-withdrawing groups generally accelerate the rate of oxidative addition.[2][3]

    • The C4-Cl bond is para to the strongly withdrawing -OCF₃ group, significantly lowering the electron density at this position and making it highly susceptible to nucleophilic attack by the Pd(0) catalyst.

    • The C2-Cl bond is meta to the -OCF₃ group, experiencing a less pronounced electronic pull.

  • Steric Effects: The trifluoromethoxy group is sterically demanding.

    • The proximity of the bulky -OCF₃ group to the C2-Cl position creates significant steric hindrance, impeding the approach of the large palladium-ligand complex.

    • The C4-Cl position is sterically unencumbered, allowing for facile access by the catalyst.

Figure 2: Rationale for the predicted C4-regioselectivity of the first Suzuki-Miyaura coupling.

Recommended Catalytic Systems & Reagents

The success of coupling with this challenging aryl dichloride hinges on the selection of a highly active catalytic system.

ComponentRecommended ReagentsRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) precursors that are reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is often preferred as it is already in the Pd(0) state.
Ligand Buchwald-type Biarylphosphines: - SPhos- RuPhos- XPhosThese ligands are essential for activating C-Cl bonds.[9][10] They are both sterically bulky and highly electron-donating, which promotes both the oxidative addition and the reductive elimination steps. The specific choice may require screening for optimal results with a given boronic acid.
Base K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to facilitate the transmetalation step without degrading the substrate or boronic acid.[11] K₃PO₄ is a robust and commonly used choice.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of an organic solvent with a small amount of water is typically optimal.[3][12] Water aids in the dissolution of the base and facilitates the formation of the active boronate species. Solvents must be thoroughly degassed.
Boron Reagent Arylboronic Acids, Arylboronic acid pinacol estersBoronic acids are the classic reagents. Pinacol esters offer enhanced stability, longer shelf-life, and can be beneficial for preventing side reactions like protodeboronation.[3]

Detailed Experimental Protocol

This protocol details a general procedure for the selective mono-arylation of 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene at the C4-position.

Materials and Equipment
  • 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2–1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground and dried

  • Anhydrous, degassed 1,4-Dioxane and deionized water (e.g., 5:1 v/v)

  • Standard Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer, heating mantle, and condenser

  • Appropriate glassware, syringes, and needles

Safety Precautions
  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]

  • Palladium catalysts and phosphine ligands are toxic and potentially air-sensitive. Handle them under an inert atmosphere.[13]

  • The chlorinated/fluorinated benzene derivative should be handled with care.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Catalyst Addition: In a separate vial and preferably in a glovebox, weigh the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the SPhos ligand (0.04 equiv). Add this solid mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure a strictly oxygen-free atmosphere.[13]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane/water 5:1, to achieve a substrate concentration of ~0.1 M) via syringe.[14]

  • Reaction: Place the flask in a preheated oil bath at 100–110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS. The reaction is typically complete within 8-24 hours.[13]

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Workflow and Data Management

Experimental Workflow Diagram

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Schlenk Flask (Aryl Dichloride, Boronic Acid, Base) B 2. Add Catalyst/Ligand A->B C 3. Evacuate & Backfill with Argon (3x) B->C D 4. Add Degassed Solvent via Syringe C->D E 5. Heat to 100-110 °C with Stirring D->E F 6. Monitor by TLC / GC-MS E->F G 7. Cool, Dilute with EtOAc & H₂O F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry, Concentrate & Purify via Chromatography H->I

Figure 3: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Use a fresh batch of catalyst/ligand.- Ensure thorough degassing of solvents and proper inert technique.- Use anhydrous solvents and dry the base thoroughly before use.
Protodeboronation - Presence of excess water or protic sources- Prolonged reaction at high temperature- Use the boronic acid pinacol ester for greater stability.- Minimize reaction time once the starting material is consumed.[9]
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction- Improve degassing procedures rigorously.- Use a Pd(0) source like Pd₂(dba)₃.[9]
Dehalogenation of Starting Material - Certain phosphine ligands- Presence of impurities in the base or solvent- Screen alternative ligands (e.g., XPhos instead of SPhos).- Use high-purity reagents.
Formation of Di-substituted Product - Reaction run for too long after mono-arylation is complete- High catalyst loading- Monitor the reaction closely and stop it upon full consumption of the starting material.- Reduce catalyst loading (e.g., to 0.5-1 mol%).

Conclusion

The regioselective mono-arylation of 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene is a challenging yet highly valuable transformation. By understanding the interplay of electronic and steric effects, selectivity for the C4-position can be reliably achieved. The use of modern catalytic systems, particularly those employing bulky, electron-rich biarylphosphine ligands, is critical for activating the inert C-Cl bond. The protocols and guidelines presented herein provide a robust framework for chemists to leverage this versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Haskel, A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • American Chemical Society Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • American Chemical Society Publications. (2003, January 1). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. [Link]

  • American Chemical Society Publications. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Examples of approved drugs where Suzuki–Miyaura coupling is employed to form critical carbon–carbon bonds with aromatic or heterocyclic groups. [Link]

  • ResearchGate. (n.d.). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. [Link]

  • National Institutes of Health. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Journal of Pharmacy and Applied Chemistry Research. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • Royal Society of Chemistry. (2015, April 10). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]

  • American Chemical Society Publications. (2017, November 21). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

Application

nucleophilic aromatic substitution of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

Application Note & In-Depth Technical Guide Topic: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene Audience: Researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & In-Depth Technical Guide

Topic: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide to understanding and performing nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene. This highly functionalized aromatic ring is a potent electrophile, offering significant opportunities for the synthesis of complex molecules in medicinal chemistry and materials science. We will dissect the substrate's unique reactivity profile, detail the underlying SNAr mechanism, provide validated, step-by-step protocols for substitution with various nucleophiles, and offer expert insights into reaction optimization and troubleshooting.

Analysis of the Aromatic Substrate: A Highly Activated System

The reactivity and regioselectivity of an SNAr reaction are dictated by the electronic properties of the substituents on the aromatic ring. The substrate, 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene, is primed for facile substitution due to the cumulative electron-withdrawing effects of its halogen and trifluoromethoxy groups.

  • Fluorine (-F) Substituents (C1, C5): Fluorine exerts a powerful inductive electron-withdrawing effect (-I), which strongly activates the ring towards nucleophilic attack. In the context of SNAr, fluoride is an excellent leaving group, a counterintuitive fact when compared to S_N2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity.

  • Chlorine (-Cl) Substituents (C2, C4): Chlorine also activates the ring via its inductive effect (-I). While chlorine is a competent leaving group, it is generally less labile than fluorine in SNAr reactions.

  • Trifluoromethoxy (-OCF₃) Group (C3): This is an exceptionally strong electron-withdrawing group, primarily through induction. Its presence significantly lowers the electron density of the aromatic π-system, making the ring highly electrophilic and susceptible to nucleophilic attack.

Predicted Regioselectivity:

The substitution site is determined by the position most activated by these electron-withdrawing groups (EWG). The most favorable positions for nucleophilic attack are those ortho and para to the strongest EWGs, as these positions can best stabilize the negative charge in the Meisenheimer intermediate.

  • Activation Analysis: The -OCF₃ group at C3 provides powerful activation to the ortho positions (C2 and C4). The fluorine and chlorine atoms further enhance this activation.

  • Leaving Group Potential: The ring possesses two types of leaving groups: fluoride and chloride. In SNAr, the typical leaving group lability is F > Cl > Br > I.

The Addition-Elimination (SNAr) Mechanism

The SNAr reaction proceeds via a well-established two-step mechanism known as the addition-elimination pathway. This process is distinct from S_N1 and S_N2 reactions and is characteristic of aromatic systems bearing strong electron-withdrawing groups.

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing a leaving group. This is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.

  • Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing groups at the ortho and para positions.

  • Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the leaving group (e.g., a halide ion). This step is typically fast.

Method

Application Notes and Protocols: Incorporating 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene into Advanced Liquid Crystal Design

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist These application notes provide a comprehensive guide for the incorporation of the novel aroma...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

These application notes provide a comprehensive guide for the incorporation of the novel aromatic building block, 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene , into the design and synthesis of advanced liquid crystalline materials. This document outlines the strategic advantages of this molecule, provides detailed synthetic protocols, and describes methods for the characterization and potential application of the resulting liquid crystals.

Introduction: The Rationale for a Highly Halogenated Mesogenic Core

The design of novel liquid crystals (LCs) with tailored properties is a continuous pursuit in materials science, driven by the demand for advanced display technologies, optical shutters, and other electro-optical devices. The properties of a liquid crystal are intrinsically linked to its molecular structure, particularly the nature of its rigid core and terminal groups.[1] The incorporation of fluorine atoms into a liquid crystal's molecular structure is a well-established strategy to modulate its physical properties, such as dielectric anisotropy, viscosity, and mesophase behavior.[2] The trifluoromethoxy (-OCF3) group, in particular, is gaining prominence in the design of advanced materials due to its unique combination of high electronegativity, metabolic stability, and lipophilicity.[3]

This guide focuses on the strategic incorporation of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene as a core component in liquid crystal synthesis. The presence of multiple halogen substituents (chlorine and fluorine) and a trifluoromethoxy group on the benzene ring is anticipated to impart several desirable characteristics to the final liquid crystal molecules:

  • High Dielectric Anisotropy (Δε): The strong dipole moments associated with the C-F, C-Cl, and C-O-CF3 bonds are expected to contribute to a large dielectric anisotropy, which is crucial for low-voltage-driven liquid crystal displays. The trifluoromethoxy group is known to increase the longitudinal component of the dipole moment, leading to a positive dielectric anisotropy.[4]

  • Broad Mesophase Range: The strategic placement of lateral fluorine and chlorine atoms can disrupt intermolecular packing, leading to a reduction in melting point and the potential for a broader liquid crystalline temperature range.[2][5]

  • Chemical and Thermal Stability: The high strength of the C-F bond contributes to the overall chemical and thermal stability of the resulting liquid crystal materials.[6]

  • Tailored Optical Properties: The high degree of fluorination can influence the refractive indices and birefringence of the liquid crystal, allowing for the fine-tuning of its optical properties.

Material Properties: 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

PropertyPredicted Value/CharacteristicRationale and Supporting Evidence
Molecular Formula C7Cl2F5O-
Molecular Weight ~280 g/mol Calculated from the atomic weights of its constituent atoms.
Melting Point Moderately lowThe presence of multiple, different halogen substituents disrupts crystal lattice packing, generally leading to lower melting points compared to the parent benzene or less substituted analogues.[5]
Boiling Point Relatively highThe high molecular weight and polarity due to the halogen and trifluoromethoxy groups will result in strong intermolecular forces, leading to a high boiling point.
Dipole Moment HighThe vector sum of the individual bond dipoles (C-F, C-Cl, C-O-CF3) will result in a significant molecular dipole moment, a key contributor to high dielectric anisotropy in LCs.[4]
Solubility Soluble in non-polar organic solventsAs a halogenated aromatic compound, it is expected to be soluble in solvents like toluene, hexane, and dichloromethane.
Reactivity Amenable to cross-coupling reactionsThe chlorine atoms can serve as reactive sites for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, which are fundamental for building the extended mesogenic core of liquid crystals.[10][11] Aryl chlorides can be challenging substrates, but recent advances in catalysis have enabled their efficient coupling.[12]

Synthesis of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

A plausible synthetic route to the target molecule can be envisioned starting from commercially available precursors, leveraging established methodologies for the introduction of fluorine, chlorine, and trifluoromethoxy groups onto an aromatic ring. The following is a proposed synthetic protocol.

Protocol 3.1: Proposed Synthesis of the Target Molecule

This protocol is a conceptual outline and would require experimental optimization.

  • Starting Material: 1,3-Difluoro-2-nitrobenzene.

  • Chlorination: Introduction of two chlorine atoms via electrophilic aromatic substitution. This can be achieved using chlorine gas with a Lewis acid catalyst (e.g., FeCl3 or AlCl3). The directing effects of the existing substituents will need to be carefully considered to achieve the desired 2,4-dichloro substitution pattern.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine using standard reducing agents such as SnCl2/HCl or catalytic hydrogenation (H2/Pd-C). This yields 2,4-dichloro-1,5-difluoroaniline.

  • Diazotization and Hydroxylation: The aniline can be converted to a phenol via a diazonium salt intermediate. This is typically achieved by treating the aniline with sodium nitrite in an acidic medium, followed by heating in the presence of water.

  • Trifluoromethoxylation: The resulting phenol can be converted to the desired trifluoromethoxy derivative. This is a challenging transformation, but methods exist, such as reaction with CCl3F and HF, or using more modern trifluoromethoxylating agents.

Incorporation into Liquid Crystal Scaffolds

The synthesized 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene can be incorporated as a central core unit into a variety of liquid crystal architectures. The two chlorine atoms provide convenient handles for elongation of the molecule through palladium-catalyzed cross-coupling reactions.

General Workflow for Liquid Crystal Synthesis

The following diagram illustrates the general workflow for synthesizing a target liquid crystal molecule using the dichlorodifluoro(trifluoromethoxy)benzene core.

G A 2,4-Dichloro-1,5-difluoro-3- (trifluoromethoxy)benzene B Monofunctionalized Intermediate (e.g., via selective Suzuki coupling) A->B  Pd Catalyst, Base, Boronic Acid/Ester C Second Cross-Coupling Reaction (e.g., Sonogashira or Suzuki) B->C  Pd Catalyst, Base, Terminal Alkyne or a second Boronic Acid/Ester D Target Liquid Crystal Molecule C->D  Deprotection (if necessary) E Purification and Characterization D->E  Chromatography, Spectroscopy

Caption: General synthetic workflow for liquid crystal synthesis.

Protocol: Suzuki Coupling for Biaryl Liquid Crystals

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and boronic acids or esters.[13][14]

Protocol 4.2.1: Monofunctionalization via Suzuki Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene (1.0 eq.), the desired arylboronic acid or ester (1.1 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq.).

  • Solvent: Add a suitable degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-coupled product.

Protocol 4.2.2: Second Suzuki Coupling

The purified mono-coupled product can then be subjected to a second Suzuki coupling reaction with a different arylboronic acid or ester to generate an unsymmetrical biaryl liquid crystal. The reaction conditions would be similar to Protocol 4.2.1.

Protocol: Sonogashira Coupling for Tolan-based Liquid Crystals

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of tolan-based liquid crystals, which often exhibit high birefringence.[11][15][16]

Protocol 4.3.1: Sonogashira Coupling Reaction

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene (1.0 eq.), the terminal alkyne (1.1 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) in a suitable degassed solvent such as triethylamine or a mixture of toluene and triethylamine.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and dissolve the residue in an organic solvent. Wash with aqueous ammonium chloride, water, and brine. Dry the organic layer and concentrate.

  • Purification: Purify the product by column chromatography.

Characterization of Novel Liquid Crystals

The newly synthesized liquid crystals must be thoroughly characterized to determine their mesomorphic and electro-optical properties.

Workflow for Liquid Crystal Characterization

G A Synthesized Liquid Crystal B Polarized Optical Microscopy (POM) A->B  Phase Identification and Texture Analysis C Differential Scanning Calorimetry (DSC) A->C  Phase Transition Temperatures and Enthalpies D Electro-Optical Measurements A->D  Dielectric Anisotropy, Birefringence, Response Time E Property Profile B->E C->E D->E

Caption: Workflow for the characterization of synthesized liquid crystals.

Experimental Protocols for Characterization

Protocol 5.2.1: Polarized Optical Microscopy (POM)

  • Sample Preparation: Place a small amount of the synthesized compound on a clean glass slide and cover with a coverslip.

  • Heating and Cooling: Place the slide on a hot stage attached to a polarized light microscope. Heat the sample above its melting point and then cool it slowly.

  • Observation: Observe the sample through the crossed polarizers during the cooling and heating cycles. The appearance of characteristic textures (e.g., Schlieren, focal conic) will indicate the presence of liquid crystalline phases. Record the temperatures at which phase transitions occur.

Protocol 5.2.2: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

  • Measurement: Place the sample pan and an empty reference pan in the DSC instrument. Heat and cool the sample at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected phase transitions.

  • Data Analysis: The resulting thermogram will show peaks corresponding to the enthalpy changes at the phase transitions. From this data, the transition temperatures and enthalpies can be accurately determined.[17]

Protocol 5.2.3: Electro-Optical Measurements

  • Cell Fabrication: Fabricate a liquid crystal cell by sandwiching the synthesized material between two indium tin oxide (ITO) coated glass plates with a defined cell gap (e.g., 5-10 µm). The inner surfaces of the glass plates should be coated with an alignment layer (e.g., rubbed polyimide) to induce a uniform molecular orientation.

  • Dielectric Anisotropy (Δε): Measure the capacitance of the cell with the liquid crystal molecules aligned parallel and perpendicular to an applied electric field. The dielectric anisotropy can be calculated from these capacitance values.

  • Birefringence (Δn): Measure the ordinary (no) and extraordinary (ne) refractive indices of the liquid crystal using an Abbé refractometer. The birefringence is the difference between these two values (Δn = ne - no).

  • Response Time: Apply a square-wave voltage to the cell and measure the time it takes for the liquid crystal to switch between its "on" and "off" states using a photodetector.

Potential Applications

Liquid crystals incorporating the 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene core are expected to be suitable for a range of advanced applications due to their anticipated properties.

  • Active-Matrix Liquid Crystal Displays (AM-LCDs): The expected high dielectric anisotropy could lead to lower threshold voltages, reducing power consumption in devices like smartphones, tablets, and televisions.

  • Fast-Switching Optical Shutters: The potentially low viscosity, a common feature of some fluorinated liquid crystals, could enable rapid switching times, making them suitable for applications in optical communications and 3D displays.

  • High-Frequency Devices: The chemical stability imparted by the fluorinated groups could make these materials suitable for use in devices operating at high frequencies, such as phase shifters in microwave and millimeter-wave applications.

Conclusion

The incorporation of 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene into liquid crystal design presents a promising avenue for the development of new materials with enhanced electro-optical properties. The unique combination of multiple halogen substituents and a trifluoromethoxy group offers a powerful tool for tuning the dielectric anisotropy, mesophase behavior, and stability of liquid crystals. The protocols outlined in these application notes provide a solid foundation for the synthesis and characterization of these novel materials, paving the way for their application in next-generation technologies.

References

  • Chen, H., Hu, M., Peng, F., Li, J., An, Z., & Wu, S.-T. (2015). Ultra-low viscosity liquid crystal materials.
  • Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
  • Li, Q. (Ed.). (2012).
  • Kirsch, P., & Tarumi, K. (1999). Additive approach to new liquid crystalline materials for active matrix displays.
  • Lian, B., & Yalkowsky, S. H. (2015). Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 1. Boiling point and melting point. SAR and QSAR in Environmental Research, 26(1), 13-33.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Miyake, H., & Yamamura, S. (1992). Synthesis of new liquid crystals containing a trifluoromethyl group. Journal of Fluorine Chemistry, 56(2), 153-161.
  • Tykarska, M., Czerwiński, M., & Dąbrowski, R. (2022). Influence of the molecular structure of calamitic compounds with trifluoromethoxy terminal group on the induction of the smectic a phase. Liquid Crystals, 49(14), 1895-1905.
  • Naciri, J., Shashidhar, R., & Bunning, T. J. (2003). Laterally fluorinated liquid crystals for display applications.
  • Pauluth, D., & Tarumi, K. (1997). Advanced liquid crystals for television.
  • Sasaki, Y., & Ishibashi, T. (2003). Synthesis and properties of new liquid crystals with a lateral trifluoromethoxy group. Liquid Crystals, 30(8), 959-965.
  • Schlosser, M. (Ed.). (2005). Organometallics in synthesis: a manual. John Wiley & Sons.
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Toyne, K. J. (1991). The influence of terminal groups on the properties of nematic liquid crystals. In Liquid Crystals (pp. 29-63). Springer, Dordrecht.
  • Umemoto, T., & Ishihara, S. (2008). The trifluoromethoxy group in medicinal chemistry. Journal of Fluorine Chemistry, 129(2), 81-93.
  • Wu, S. T., & Yang, D. K. (2011). Fundamentals of liquid crystal devices. John Wiley & Sons.
  • Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Yoshizawa, A. (2003). Ferroelectric liquid crystals with a trifluoromethyl group. Liquid Crystals, 30(7), 837-853.
  • Yalkowsky, S. H., & He, Y. (2003).
  • Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of polyvalent iodine. Chemical reviews, 108(12), 5299-5358.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides.
  • Dabrowski, R., & Dziaduszek, J. (1987). Dielectric properties of some new nematic liquid crystals with a strong positive dielectric anisotropy.
  • Ha, S. T., & Lee, S. L. (2001). Synthesis and mesomorphic properties of new liquid crystals with a lateral fluoro substituent. Liquid Crystals, 28(5), 737-743.
  • Hird, M., & Toyne, K. J. (1998). The effect of lateral fluoro substitution on the properties of nematic liquid crystals. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 323(1), 1-52.
  • Kelly, S. M., & O'Neill, M. (2002). Liquid crystals for displays and other applications.
  • Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Styring, P., & Vuijk, J. D. (1996). The effect of lateral substituents on the mesomorphic properties of calamitic liquid crystals.
  • Takenaka, S. (2001). Design and synthesis of ferroelectric and antiferroelectric liquid crystals.
  • Van-Tran, V., & Legrand, C. (2001). Differential scanning calorimetry study of phase transitions in a ferroelectric liquid crystal. Journal of thermal analysis and calorimetry, 64(1), 253-260.
  • Villata, A., & O'Brien, D. F. (2001). Synthesis and characterization of new fluorinated ferroelectric liquid crystals. Liquid Crystals, 28(4), 569-577.
  • Walba, D. M. (1995). Ferroelectric liquid crystals. Science, 270(5234), 250-251.
  • Wu, S. T. (1989). Birefringence dispersions of liquid crystals. Physical Review A, 40(5), 2690.
  • Xie, P., & Zhang, R. (2005). Synthesis and properties of novel tolane-based liquid crystals with high birefringence. Liquid Crystals, 32(8), 1035-1040.
  • Yamashita, T., & Inoue, K. (2004). Synthesis and properties of novel liquid crystalline compounds having a trifluoromethoxy group. Liquid Crystals, 31(7), 969-975.
  • Yan, J., & Wu, S. T. (2005). High-birefringence and low-viscosity liquid crystals for display applications. Journal of Display Technology, 1(1), 38-43.
  • Yoshino, K., & Ozaki, M. (1998). Ferroelectric and antiferroelectric liquid crystals: physics and applications. Japanese journal of applied physics, 37(5S), 2851.
  • Zhang, H., & Dong, S. (2006). Synthesis and mesomorphic properties of new liquid crystals containing a 2, 3-difluorophenyl group. Liquid Crystals, 33(5), 587-593.
  • Zhou, J., & Wu, S. T. (2006). High-birefringence and low-viscosity tolane liquid crystals.
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Sources

Application

laboratory safety protocols for handling 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of polyhalogenated motifs into molecular scaffolds is a cornerstone of modern drug design and agrochemical development. 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene (C₇HCl₂F₅O) is a highly functionalized, electron-deficient building block. The presence of the trifluoromethoxy (–OCF₃) group—often termed a "super-halogen"—imparts exceptional lipophilicity and metabolic stability to active pharmaceutical ingredients (APIs)[1]. However, the dense halogenation that makes this molecule synthetically valuable also introduces severe handling risks, including rapid dermal penetration through standard personal protective equipment (PPE) and the potential for lethal hydrofluoric acid (HF) generation upon thermal decomposition[2].

This guide provides a self-validating framework for the safe handling, storage, and synthetic application of this compound, specifically focusing on Nucleophilic Aromatic Substitution (SₙAr) workflows.

Physicochemical Profiling & Hazard Classification

To design a safe experimental matrix, one must first understand the physical parameters driving the compound's behavior. The table below summarizes the critical data for 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene.

Property / ParameterValue / DescriptionCausality / Impact on Laboratory Handling
Molecular Formula C₇HCl₂F₅OHigh halogen-to-carbon ratio dictates dense, hydrophobic liquid properties.
Molecular Weight 266.98 g/mol Heavy vapor; will settle in the lower areas of fume hoods.
Lipophilicity (Hansch π) +1.04 (for –OCF₃)Extreme hydrophobicity allows rapid absorption through biological membranes[3].
Reactivity Profile Highly Electron-DeficientHighly susceptible to SₙAr; reacts exothermically with strong nucleophiles.
Thermal Decomposition > 250 °CYields toxic Phosgene, HCl, and HF gases[4].
GHS Classification Skin Irrit. 2, Eye Dam. 1, STOT SE 3Requires stringent PPE; standard nitrile degrades rapidly[2].

Mechanistic Insights: The "Why" Behind the Molecule

Utility in Drug Design (The –OCF₃ Advantage)

In medicinal chemistry, the –OCF₃ group is utilized to fine-tune the pharmacokinetic profiles of drug candidates. Unlike standard methoxy (–OCH₃) groups, which are highly susceptible to oxidative cleavage by Cytochrome P450 (CYP450) enzymes in the liver, the –OCF₃ group is metabolically inert. The high bond dissociation energy of the C–F bond (485.3 kJ/mol) combined with the strong electron-withdrawing nature of the fluorines shields the oxygen atom from enzymatic attack[1]. Furthermore, its high lipophilicity facilitates blood-brain barrier (BBB) penetration for neurological therapeutics[5].

MetabolicStability A Standard Methoxybenzene (-OCH3) B CYP450 Enzymatic Oxidation A->B C Rapid Clearance & Reactive Metabolites B->C D Trifluoromethoxybenzene (-OCF3) E Steric Shielding & C-F Bond Strength D->E F Metabolic Stability & Enhanced Lipophilicity E->F

Fig 1: Pharmacokinetic logic of substituting -OCH3 with -OCF3 in drug design.

Synthetic Reactivity (SₙAr Causality)

The benzene ring of this compound is heavily deactivated by the inductive electron-withdrawing effects of the –Cl, –F, and –OCF₃ substituents. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly electrophilic. In SₙAr reactions, fluorine acts as an exceptional leaving group because its extreme electronegativity stabilizes the anionic Meisenheimer complex intermediate much better than chlorine. Consequently, nucleophiles (e.g., amines, alkoxides) will preferentially attack the 1- or 5-fluoro positions over the chloro positions.

Self-Validating Safety Protocols

Handling polyhalogenated aromatics requires a "defense-in-depth" approach. Standard laboratory safety protocols are insufficient due to the unique permeation characteristics of these solvents.

  • PPE Selection (The Viton Mandate): Halogenated aromatic hydrocarbons rapidly permeate and degrade standard nitrile or latex gloves[4]. Viton (fluoroelastomer) gloves must be worn over disposable nitrile inner gloves. The chemical similarity between the fluorinated glove material and the fluorinated solvent provides the necessary chemical resistance[2].

  • Fluoride Generation Hazard: During SₙAr reactions, fluoride ions (F⁻) are displaced. If the reaction mixture is quenched with strong acids during workup, Hydrofluoric Acid (HF) can be generated in situ.

  • Emergency Preparedness: 2.5% Calcium Gluconate gel must be physically present on the bench before opening the reagent[2]. In the event of skin exposure, calcium gluconate neutralizes penetrating fluoride ions by forming insoluble calcium fluoride (CaF₂), preventing deep tissue necrosis and systemic hypocalcemia.

Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)

The following methodology details the substitution of the 1-fluoro position of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene using a secondary amine to yield a functionalized API intermediate.

Reagents & Equipment
  • Substrate: 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene (1.0 equiv)

  • Nucleophile: Morpholine or Piperidine derivative (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Equipment: Oven-dried Schlenk flask, Teflon-coated magnetic stir bar, blast shield.

Step-by-Step Methodology
  • System Purging: Transfer the oven-dried Schlenk flask to a fume hood. Purge the vessel with ultra-high purity Argon for 10 minutes to displace atmospheric moisture, which could competitively hydrolyze the fluorinated positions.

  • Reagent Charging: Wearing Viton gloves, dissolve the substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration) within the flask.

  • Nucleophile Addition: Add the secondary amine (1.2 equiv) dropwise at 0 °C using a glass syringe. Self-Validation Check: Monitor the reaction for an exotherm. A rapid temperature spike indicates successful initiation of the SₙAr process.

  • Base Addition: Introduce DIPEA (2.0 equiv) to scavenge the generated HF equivalents, preventing the acidification of the reaction matrix.

  • Thermal Promotion: Gradually warm the reaction to room temperature, then heat to 60 °C for 4–6 hours. Monitor the consumption of the starting material via TLC or LC-MS.

  • Alkaline Quench (Critical Safety Step): Cool the reaction to 0 °C. Quench the reaction strictly with a saturated aqueous sodium bicarbonate (NaHCO₃) solution . Causality: An alkaline quench ensures that any displaced fluoride ions remain as inert salts (e.g., NaF) rather than protonating to form lethal HF gas.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

SNArWorkflow P1 Don Viton Gloves & Verify Ca-Gluconate P2 Charge Arene in Anhydrous DMF P1->P2 P3 Add Amine & DIPEA (Monitor Exotherm) P2->P3 P4 Heat to 60°C (Meisenheimer Complex) P3->P4 P5 Alkaline Quench (Prevents HF Formation) P4->P5 P6 Target API Intermediate P5->P6

Fig 2: Safe operational workflow for the SₙAr of polyhalogenated trifluoromethoxybenzenes.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design MDPI - Molecules URL:[Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent Beilstein Journal of Organic Chemistry URL:[Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology (Safety guidelines applicable to fluorinated/halogenated aromatics) ACS Chemical Health & Safety URL:[Link]

  • From Ruthenium π-Arene Activation to Safer Aryldiazonium Chemistry (Mechanistic insights into SₙAr of fluorobenzenes) RWTH Aachen University Publications URL:[Link]

Sources

Method

Advanced Formulation Strategies for APIs Incorporating 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

Application Note & Protocol Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers. Mechanistic Rationale: The Formulation Challenge of the "Super-Halogen" Core In modern drug development, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers.

Mechanistic Rationale: The Formulation Challenge of the "Super-Halogen" Core

In modern drug development, the incorporation of highly halogenated building blocks like 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene is a powerful strategy to drastically enhance target binding affinity and block cytochrome P450-mediated oxidation. The trifluoromethoxy group (–OCF₃) acts as a "super-halogen," combining the intense electron-withdrawing nature of a trifluoromethyl group with the conformational flexibility of an ether linkage. It boasts a Hansch lipophilicity parameter (π) of +1.04, making it one of the most lipophilic substituents available in medicinal chemistry [1].

However, this precise molecular architecture creates severe downstream formulation bottlenecks. The combination of two chlorine atoms, two fluorine atoms, and a –OCF₃ group on a rigid benzene ring results in:

  • Extreme Hydrophobicity (LogP > 5.0): The molecule repels water, leading to negligible aqueous solubility in the gastrointestinal (GI) tract.

  • High Lattice Energy ("Brick Dust" Phenomenon): Strong intermolecular halogen bonding (Cl···Cl and F···F interactions) creates a highly stable, tightly packed crystal lattice with a high melting point.

Consequently, APIs containing this moiety almost universally fall into Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability). Conventional solubilization techniques (e.g., pH adjustment, micronization) are insufficient. To overcome the thermodynamic barrier to dissolution, the API's crystal lattice must be completely disrupted.

Pre-Formulation Profiling & Polymer Screening

Before initiating extrusion, the causality between polymer chemistry and API miscibility must be established. The polymer must act as both a solvent during extrusion and a precipitation inhibitor in the GI tract. For highly halogenated APIs, amphiphilic polymers like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) are superior. The hydrophobic acetate groups interact with the API's trifluoromethoxy core, while the hydrophilic succinate groups maintain supersaturation in aqueous environments [4].

Table 1: Physicochemical Profile of Model API (Trifluoromethoxy-Core)
ParameterValueFormulation Implication
Molecular Weight ~450 - 550 DaBulky; requires high free volume in polymer matrix.
LogP 5.8Extremely lipophilic; requires amphiphilic carrier (HPMCAS).
Melting Point ( Tm​ ) 195 °CHigh thermal energy required to break crystal lattice.
Glass Transition ( Tg​ ) 62 °CProne to recrystallization if stored above Tg​ .
Table 2: Polymer Miscibility Screening (Film Casting Method)

Miscibility is confirmed by the presence of a single Tg​ between the API and polymer.

Polymer CarrierAPI Loading (% w/w)Modulated DSC ResultOptical MicroscopyConclusion
Copovidone (PVP-VA)20%Two distinct Tg​ eventsPhase separationIncompatible
Soluplus®20%Single Tg​ (71 °C)Clear filmMiscible, but low Tg​ risks stability
HPMCAS (M-Grade) 25% Single Tg​ (94 °C) Clear film Optimal Carrier

Experimental Protocol: Hot Melt Extrusion (HME) Workflow

This protocol details the generation of a 25% API / 75% HPMCAS amorphous solid dispersion. The methodology is designed as a self-validating system : the real-time monitoring of extruder torque and die pressure serves as an immediate indicator of phase solubility.

Phase 1: Preparation and Feeding
  • Milling and Blending: Co-mill the crystalline API and HPMCAS to a uniform particle size (< 100 µm) to maximize surface area contact. Blend in a V-blender for 15 minutes.

  • Feeder Calibration: Load the physical mixture into a gravimetric twin-screw loss-in-weight feeder. Calibrate the feed rate to 1.0 kg/hr . Causality: A consistent feed rate prevents "starving" or "flooding" the extruder, which causes fluctuations in mechanical shear and incomplete amorphization.

Phase 2: Extrusion Parameters
  • Equipment: 11 mm co-rotating twin-screw extruder.

  • Screw Configuration: Utilize a profile with two intensive kneading zones (staggered at 60° and 90°) to apply high mechanical shear. This shear lowers the required thermal input, preventing degradation of the heat-sensitive –OCF₃ group.

  • Temperature Profile: The extrusion temperature must be maintained at least 50 °C above the Tg​ of the polymer to ensure adequate melt viscosity [3].

    • Zone 1 (Feed): 20 °C (Prevents premature melting/bridging)

    • Zone 2-3 (Conveying): 120 °C

    • Zone 4-6 (Kneading/Mixing): 165 °C

    • Zone 7-8 (Die): 170 °C

  • Processing: Initiate extrusion at a screw speed of 200 RPM.

    • Self-Validation Check: Monitor the torque. If torque exceeds 80% of the maximum capacity, the melt viscosity is too high. In this case, either increase the Zone 4-6 temperature by 5 °C or add 5% w/w of a plasticizer (e.g., Vitamin E TPGS).

Phase 3: Downstream Processing
  • Cooling: Extrude the molten strand onto a chilled roller (15 °C) to rapidly quench the system. Causality: Rapid cooling prevents the highly mobile API molecules from nucleating and reforming the halogen-bonded crystal lattice.

  • Pelletization: Mill the brittle, glassy extrudate into a fine powder (< 250 µm) for final dosage formulation.

Solid-State Validation & Characterization

To guarantee the integrity of the ASD, the formulation must be rigorously characterized.

  • Modulated Differential Scanning Calorimetry (mDSC): Heat the extrudate from 20 °C to 220 °C at 2 °C/min.

    • Success Criteria: A single, distinct Tg​ around 94 °C and the absolute absence of the API's melting endotherm ( Tm​ at 195 °C). If a Tm​ peak is present, the API is not fully dissolved, and the extrusion shear/temperature must be increased.

  • Powder X-Ray Diffraction (PXRD):

    • Success Criteria: The diffractogram must exhibit a broad "amorphous halo." Any sharp Bragg peaks indicate residual crystallinity of the halogenated API.

Workflow Visualization

Below is the logical workflow mapping the transformation of the highly lipophilic API into a bioavailable amorphous solid dispersion.

Formulation_Workflow API Highly Lipophilic API (Trifluoromethoxy Core) Blend Physical Blending (API + Polymer) API->Blend Polymer Hydrophilic Carrier (HPMCAS) Polymer->Blend HME Hot Melt Extrusion (Thermal & Mechanical Shear) Blend->HME Twin-Screw Feeder ASD Amorphous Solid Dispersion (Kinetically Trapped) HME->ASD Rapid Quench Cooling Validation Solid-State Validation (mDSC, PXRD) ASD->Validation Single Tg Confirmation

Workflow for formulating highly lipophilic APIs via Hot Melt Extrusion (HME).

References

  • Source: MDPI (Molecules)
  • Title: Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs Source: Ascendia Pharmaceutical Solutions URL
  • Title: FORMULATION FORUM - Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs Source: Drug Development & Delivery URL
  • Title: Development of Ternary Amorphous Solid Dispersions Manufactured by Hot-Melt Extrusion and Spray-Drying Comparison of In Vitro and In Vivo Performance Source: Molecular Pharmaceutics - ACS Publications URL

Technical Notes & Optimization

Troubleshooting

resolving overlapping peaks in NMR spectra for 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

Welcome to the technical support guide for resolving complex NMR spectra of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene. This resource is designed for researchers, chemists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for resolving complex NMR spectra of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with signal overlap and spectral assignment for this and structurally similar highly-substituted fluoroaromatic compounds. Our approach is rooted in a first-principles understanding of NMR spectroscopy, providing not just solutions, but the rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why does the NMR spectrum of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene exhibit such complex and overlapping signals?

Answer:

The spectral complexity of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene arises from the unique combination and dense substitution pattern on the aromatic ring. Several factors contribute to signal overlap and intricate splitting patterns:

  • Multiple Fluorine Environments: The molecule possesses three distinct fluorine environments: the two aromatic fluorines (F-1 and F-5) and the trifluoromethoxy group (-OCF₃). The large chemical shift range of ¹⁹F NMR helps separate these groups, but the aromatic region can still be congested.[1][2]

  • Extensive Spin-Spin Coupling (J-coupling): The single aromatic proton (H-6) and the two aromatic fluorines (F-1, F-5) form a tightly coupled spin system. You will observe:

    • ³JHF (through-bond, three bonds): Coupling between H-6 and F-1, and H-6 and F-5.

    • ⁴JFF (through-bond, four bonds): Coupling between the two aromatic fluorines, F-1 and F-5.

    • Long-range couplings: Potential smaller couplings may exist between the aromatic nuclei and the -OCF₃ group, further broadening or splitting the signals. The magnitude of these couplings can be significant and extend over several bonds.[3][4]

  • Second-Order Effects: When the difference in chemical shift (Δν in Hz) between two coupled nuclei is not significantly larger than their coupling constant (J), second-order effects can occur. This leads to non-intuitive splitting patterns (e.g., "roofing") and makes direct interpretation of multiplets challenging. Given the substitution, the chemical shifts of F-1 and F-5 could be close enough to induce such effects.

The diagram below illustrates the primary coupling interactions responsible for the spectral complexity.

Caption: Primary spin-spin coupling network in the molecule.

Question 2: How can I improve spectral resolution by optimizing basic acquisition parameters before resorting to advanced experiments?

Answer:

Absolutely. Before employing multi-dimensional techniques, optimizing your 1D acquisition parameters is a critical and often sufficient step. The goal is to maximize the digital resolution and signal-to-noise ratio (S/N) to better resolve fine coupling details.

Core Directive: Increase Magnetic Field Strength The most effective way to combat peak overlap is to use a higher field NMR spectrometer.[5] Increasing the magnetic field (e.g., from 400 MHz to 600 or 800 MHz) increases the chemical shift dispersion in Hertz (Hz) while the J-coupling constants (also in Hz) remain unchanged. This physically separates the multiplets, reducing overlap and simplifying the spectrum.[6]

Protocol 1: Optimizing a Standard 1D ¹⁹F NMR Experiment

  • Sample Preparation: Prepare your sample in a high-quality deuterated solvent. Ensure the concentration is sufficient for a good S/N but avoid aggregation, which can broaden lines. Filter the sample to remove any particulate matter.

  • Locking and Shimming: Lock onto the solvent's deuterium signal. Perform a thorough shimming procedure on the lock signal to optimize the magnetic field homogeneity (B₀). Poor shimming is a primary cause of broad peaks and loss of resolution.[7]

  • Pulse Calibration: Calibrate the 90° pulse width for ¹⁹F on your specific sample. An accurate pulse width is crucial for proper excitation and quantitative analysis.

  • Set Spectral Width (sw): Ensure the spectral width is large enough to encompass all fluorine signals (aromatic and -OCF₃) with a clean baseline on both sides. The large chemical shift range of fluorine often requires a wider spectral width than for protons.[2]

  • Maximize Acquisition Time (at): For a fixed number of points (np), the acquisition time is at = np / (2 * sw). However, to improve digital resolution, you should aim for the longest possible acquisition time that the signal decay (T₂ relaxation) allows. A longer at results in sharper lines. A good starting point is an at of 2-3 seconds.

  • Increase Number of Scans (nt): If the S/N is low, increase the number of scans. The S/N ratio improves with the square root of the number of scans.[7]

  • Processing with Window Functions (Apodization): After acquisition, apply a window function before Fourier transformation.

    • For resolution enhancement, use a function like Lorentzian-to-Gaussian transformation (GM) or sine-bell. This will sharpen the peaks but may slightly decrease the S/N.

    • If S/N is the primary concern, use a matched exponential function (line broadening, LB) equal to the natural linewidth.

Table 1: Impact of Key Acquisition Parameters on Spectral Quality

ParameterHow to OptimizeEffect on ResolutionEffect on S/NCausality
Magnetic Field (B₀) Use higher field (e.g., 600 vs 400 MHz)High Impact (Increases) IncreasesIncreases chemical shift dispersion (in Hz), separating multiplets.[6]
Shimming Maximize lock level and shapeHigh Impact (Increases) IncreasesCorrects B₀ inhomogeneity, leading to narrower, more defined peaks.
Acquisition Time (at) Increase at (e.g., to 2-4 s)Medium Impact (Increases) Decreases (if extended too long)Acquiring the FID for longer captures more of the slowly decaying signal components, which correspond to sharp lines.
Number of Scans (nt) Increase ntNo Direct EffectIncreases Averages out random noise, improving the ability to see small peaks and splittings.
Window Function Apply GM or Sine-BellMedium Impact (Increases) DecreasesMathematically manipulates the FID to de-emphasize the later, noisy parts, resulting in sharper peaks after FT.
Question 3: My aromatic fluorine signals are still overlapping. Which advanced 1D and 2D NMR experiments will resolve and assign them?

Answer:

When parameter optimization is insufficient, multi-dimensional and decoupling experiments are the definitive solution. They work by simplifying spectra or correlating signals across different dimensions, allowing you to unambiguously trace the connectivity of the spin system.

The workflow below outlines a systematic approach to resolving and assigning the complex signals.

Caption: Systematic workflow for resolving complex NMR spectra.

Protocol 2: Key 2D NMR Experiments for Structural Elucidation

  • ¹⁹F{¹H} Decoupling:

    • Purpose: To simplify the ¹⁹F spectrum by removing all couplings to the proton.

    • Methodology: This is a 1D experiment where a broadband pulse is applied at the proton frequency range while the ¹⁹F FID is acquired.

    • Expected Outcome: The complex multiplet for H-6 will collapse into a simpler pattern. The signals for the aromatic fluorines, F-1 and F-5, will simplify from complex multiplets (e.g., doublet of doublets) to simple doublets, showing only their coupling to each other (⁴JFF). This helps confirm their coupling partnership and provides a clean measurement of the F-F coupling constant.

  • 2D ¹H-¹⁹F HETCOR (Heteronuclear Correlation):

    • Purpose: To identify which fluorine atoms are coupled to which protons.

    • Methodology: A 2D experiment that correlates the chemical shifts of protons (on one axis) with the chemical shifts of fluorines (on the other axis) through their J-coupling.

    • Expected Outcome: You will see a cross-peak correlating the signal of H-6 to the signals of both F-1 and F-5. This provides definitive proof of the H-F connectivity and helps assign the chemical shifts in both the ¹H and ¹⁹F spectra. This is a powerful tool for mapping JHF interactions.[8]

  • 2D ¹⁹F-¹⁹F COSY (Correlation Spectroscopy):

    • Purpose: To identify which fluorine atoms are coupled to each other.

    • Methodology: A 2D experiment that correlates fluorine nuclei that are J-coupled.

    • Expected Outcome: A cross-peak will appear between the signals of F-1 and F-5, confirming that they are coupled. The -OCF₃ signal will not show a cross-peak to the aromatic fluorines (unless a very long-range coupling exists and the experiment is optimized for it), confirming its identity.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To correlate protons to carbons over 2-3 bonds.

    • Methodology: This experiment is crucial for assigning the quaternary (non-protonated) carbons.

    • Expected Outcome: The H-6 proton signal will show correlations to C-1, C-5, and C-4. By observing a correlation from H-6 to the carbon bearing F-1 and the carbon bearing F-5, you can begin to assign the carbon skeleton and, by extension, the attached fluorines.

By combining the information from these experiments, a complete and unambiguous assignment of all signals becomes possible. For example, HETCOR identifies the H-F pairs, COSY identifies the F-F pair, and HMBC links the proton to the specific carbons where those fluorines are attached, validating the entire structure.

References

  • Gerig, J. T. (2001). Fluorine NMR. Department of Chemistry, University of California, Santa Barbara. Available at: [Link]

  • Thermo Fisher Scientific. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]

  • Dalvit, C., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. Available at: [Link]

  • Coburn, R. A., et al. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry. Available at: [Link]

  • Riek, R., & Böckmann, A. (2024). Super-resolution NMR spectroscopy. Journal of Magnetic Resonance. Available at: [Link]

  • Spectroscopy Europe/World. (n.d.). 900 MHz nuclear magnetic resonance shows great promise. Available at: [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]

  • Smith, T. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Ager, I. R., & Phillips, L. (1972). 19F Nuclear Magnetic Resonance Studies of Aromatic Compounds. Part 1. The Effect of Solvents on the Chemical Shift of Fluorine. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

Sources

Optimization

troubleshooting low conversion rates with 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene precursors

Welcome to the technical support resource for 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this highly functionalized aromatic building block. Here, we address common challenges and frequently asked questions (FAQs) related to achieving high conversion rates in reactions involving this substrate and its precursors. Our approach is to explain the chemical principles behind the troubleshooting steps, empowering you to make informed decisions in your experimental design.

Section 1: Understanding the Core Reactivity of the Scaffold

The unique substitution pattern of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene dictates its chemical behavior. A firm grasp of the electronic effects at play is the first step in troubleshooting any reaction.

Q1: Why are my reactions with this substrate so sluggish or failing to proceed?

This is a common first observation. The reactivity of the benzene ring is dominated by the powerful electron-withdrawing nature of the trifluoromethoxy (-OCF3) group.[1][2] Unlike a methoxy group (-OCH3), which is an activating group, the -OCF3 group strongly deactivates the ring towards electrophilic aromatic substitution due to its potent inductive effect.[1][3]

However, this same electron-withdrawing property makes the ring highly electron-deficient and thus activated for Nucleophilic Aromatic Substitution (SNA r) .[4][5] The primary challenge is often not a lack of reactivity, but rather selecting the correct reaction type and optimizing conditions for the appropriate transformation. The two chlorine atoms are the most probable leaving groups for SNAr or sites for metal-catalyzed cross-coupling.

Fig 1. Dominant inductive electron-withdrawing effects.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

SNAr is one of the most powerful transformations for this substrate. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-poor ring to form a stabilized carbanionic intermediate known as a Meisenheimer complex.[4][6]

Q2: I am attempting an SNAr reaction, but the conversion is low. What are the most common causes?

Low conversion in SNAr reactions with this substrate can typically be traced back to a few key areas. The following workflow provides a systematic approach to troubleshooting.

SNAr_Troubleshooting start Low Conversion reagents Step 1: Verify Reagents Nucleophile: Fresh? Correct pKa? Base: Strength? Stoichiometry? Solvent: Anhydrous? Polar aprotic (DMF, DMSO)? start->reagents conditions Step 2: Assess Conditions Temperature: Too low? (Many SNAr reactions require heat) Concentration: Too dilute? Mixing: Adequate agitation? reagents->conditions Reagents OK analysis Step 3: Analyze Mixture Crude NMR/LCMS Identify byproducts (e.g., decomposition, side reactions) Check for unreacted starting material conditions->analysis Conditions OK optimize Step 4: Optimize Increase temperature in increments Increase equivalents of nucleophile/base Increase reaction time analysis->optimize SM remains end High Conversion optimize->end

Fig 2. Troubleshooting workflow for low SNAr conversion.

Causality Behind the Steps:

  • Reagent Integrity: The nucleophile must be sufficiently strong to attack the activated ring. If using a neutral nucleophile (e.g., an alcohol or amine), a strong, non-nucleophilic base is required to deprotonate it or to scavenge the HCl byproduct. The solvent must be polar and aprotic (like DMF, DMSO, or NMP) to solvate the nucleophile and intermediate complex without participating in the reaction.[7] Water is detrimental as it can hydrolyze the substrate or consume the base.

  • Reaction Temperature: The formation of the Meisenheimer complex involves the temporary loss of aromaticity, which is an energy-intensive step.[7] Therefore, many SNAr reactions, especially with moderately strong nucleophiles, require heating to overcome this activation barrier.

  • Byproduct Analysis: If you observe significant byproduct formation, it could indicate that the reaction temperature is too high, leading to decomposition, or that your nucleophile is unstable under the reaction conditions.

Q3: Which of the two chlorine atoms is more reactive in an SNAr reaction?

Predicting regioselectivity is key. In this molecule:

  • The C4-Cl is para to the strongly electron-withdrawing -OCF3 group.

  • The C2-Cl is ortho to the -OCF3 group.

Both ortho and para positions allow for effective resonance stabilization of the negative charge in the Meisenheimer intermediate.[5][8] Generally, the C4-Cl is expected to be more reactive and substituted first. This is because the para-relationship to the powerful -OCF3 group provides strong activation, and it is sterically less hindered than the C2-Cl, which is flanked by both the -OCF3 group and a fluorine atom.

Protocol 1: General Procedure for SNAr with an Amine

This protocol provides a robust starting point for the monosubstitution at the C4 position.

  • Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene (1.0 eq.).

  • Solvent & Base: Add anhydrous dimethylformamide (DMF, ~0.2 M) followed by a suitable non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).

  • Nucleophile Addition: Add the desired amine (1.1-1.5 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LCMS.

  • Workup: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine to remove DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling

Aryl chlorides are challenging substrates for cross-coupling reactions due to the strength of the C-Cl bond, which makes the initial oxidative addition step difficult.[9] However, with the right choice of catalyst system, high yields can be achieved.

Q4: My Suzuki-Miyaura coupling is giving low yields. What catalyst system should I use?

Low yields in Suzuki couplings of aryl chlorides are almost always related to an insufficiently active catalyst system.

Key Factors for Success:

  • Catalyst/Ligand: Standard Pd(PPh₃)₄ is often ineffective. Modern catalyst systems employing bulky, electron-rich phosphine ligands are required to facilitate the oxidative addition of the C-Cl bond.[9][10]

  • Base: A moderately strong base is needed to activate the boronic acid. The choice of base can significantly impact the reaction outcome and may require screening.[11]

  • Solvent: A mixture of an organic solvent and water is typically used. The solvent system must be able to dissolve both the organic and inorganic components of the reaction.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

Component Recommended Options Rationale & Citation
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycle precatalysts (e.g., G3- or G4-type) Provides the active Pd(0) species. Precatalysts offer better stability and reproducibility.[10]
Ligand Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) or bulky alkylphosphines (e.g., P(tBu)₃) Bulky, electron-donating ligands promote the difficult oxidative addition step for aryl chlorides.[9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃ The choice of base is crucial and substrate-dependent; often requires empirical optimization.[11]

| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Biphasic systems are common and facilitate the interaction of all components. |

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)-Cl(L)₂ ox_add->pd_complex Rate-limiting for Ar-Cl transmetal Transmetalation pd_complex->transmetal pd_r_complex Ar-Pd(II)-R(L)₂ transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 product Ar-R red_elim->product arcl Ar-Cl arcl->ox_add r_b R-B(OR)₂ + Base r_b->transmetal

Fig 3. The Suzuki-Miyaura catalytic cycle.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: In a glovebox or under a strictly inert atmosphere, add the aryl chloride (1.0 eq.), boronic acid or ester (1.2-1.5 eq.), and base (e.g., K₃PO₄, 2.0-3.0 eq.) to a reaction vessel.

  • Catalyst Addition: Add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.1-1.2 eq. relative to Pd).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 5:1).

  • Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring for 12-24 hours. Monitor by LCMS.

  • Workup: Cool the reaction, dilute with an organic solvent, and pass through a pad of celite to remove the catalyst. Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purification: Purify by column chromatography.

Section 4: Troubleshooting Selective Hydrodechlorination

Catalytic hydrodechlorination (HDC) is a valuable method for removing chlorine atoms, replacing them with hydrogen. Achieving selectivity—removing one chlorine over the other, or avoiding reduction of other functional groups—is the primary challenge.

Q5: I am trying to remove just one chlorine atom but I'm getting a mixture of starting material, mono-dechlorinated, and di-dechlorinated products. How can I improve selectivity?

Selectivity in HDC is a delicate balance of catalyst activity and reaction conditions.

  • Catalyst Choice: Palladium on carbon (Pd/C) is a highly active catalyst and may lead to over-reduction.[12] Nickel-based catalysts, such as Raney-Ni, or copper-based catalysts can offer milder conditions and different selectivity profiles.[13][14]

  • Hydrogen Source: Using H₂ gas at high pressure increases reactivity and may reduce selectivity. Transfer hydrogenation, using a hydrogen donor like formic acid, ammonium formate, or isopropanol, often provides a milder and more controllable reaction.[15]

  • Base/Additives: The reaction produces HCl, which can poison the catalyst.[16] Adding a stoichiometric amount of a base (e.g., NaOAc, Et₃N, or K₂CO₃) is crucial to neutralize the acid and maintain catalyst activity.

  • Reaction Control: The best way to achieve mono-dechlorination is to run the reaction at the lowest possible temperature and monitor it closely, stopping the reaction as soon as the starting material is consumed and before significant amounts of the di-dechlorinated product are formed.

Protocol 3: Selective Transfer Hydrodechlorination
  • Setup: To a flask, add the aryl chloride (1.0 eq.), a palladium catalyst (e.g., 5-10 wt% Pd/C, 5 mol%), and a base (e.g., sodium acetate, 1.5 eq.).

  • Solvent: Add a suitable solvent such as methanol or ethanol.

  • Hydrogen Donor: Add the hydrogen donor (e.g., ammonium formate, 3-5 eq.) in portions.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor carefully by GCMS or LCMS.

  • Workup: Once the desired conversion is reached, filter the reaction mixture through celite to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Remove the solvent under reduced pressure and purify the residue by distillation or chromatography.

Section 5: Precursor Quality and Synthesis Issues

The quality of your starting material is paramount. Issues with low conversion can sometimes originate from the synthesis of the precursors themselves.

Q6: Could impurities in my 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene or its precursors be the problem?

Absolutely. The synthesis of highly substituted aromatics can often result in isomeric impurities. For example, the synthesis of dichlorofluorobenzene precursors can yield different isomers depending on the reaction conditions.[17]

Potential Issues:

  • Isomeric Impurities: An incorrect isomer of a precursor will not have the correct electronic activation or may be sterically hindered, leading to a failed reaction.

  • Catalyst Poisons: Residual reagents from a previous step, such as sulfur-containing compounds or heavy metals, can act as catalyst poisons in cross-coupling reactions.

  • Incomplete Reaction from Prior Step: If the synthesis of your starting material was incomplete, the unreacted intermediate could interfere with the subsequent reaction.

Recommendations:

  • Verify Purity: Always verify the purity and identity of your starting material by NMR, GCMS, or LCMS before starting a critical reaction.

  • Purification: If in doubt, re-purify your starting material by distillation, recrystallization, or column chromatography.

By systematically evaluating your reagents, conditions, and the underlying chemical principles, you can effectively troubleshoot low conversion rates and successfully utilize this versatile chemical building block in your research.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Influence of Trifluoromethoxy vs.
  • MDPI. (2025).
  • Taylor & Francis Online. (2025). Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes. Taylor & Francis.
  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
  • IntechOpen. (2018). Mechanistic Considerations on the Hydrodechlorination Process of Polychloroarenes. IntechOpen.
  • Weidlich, T., et al. (2020). Hydrodechlorination of Different Chloroaromatic Compounds at Room Temperature and Ambient Pressure—Differences in Reactivity of Cu- and Ni-Based Al Alloys in an Alkaline Aqueous Solution. Molecules.
  • ISHMATH-Test-Prep-Double. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube.
  • Zhang, J., et al. (2022). Liquid-phase catalytic hydrodechlorination of chlorinated organic compounds in a continuous flow micro-packed bed reactor over a Pd/AC catalyst. Reaction Chemistry & Engineering.
  • Bänfer, T., et al. (2022). Reaction Optimization of a Suzuki-Miyaura Cross-Coupling using Design of Experiments. Chemie Ingenieur Technik.
  • Mishakov, I.V., et al. (2020). Two Scenarios of Dechlorination of the Chlorinated Hydrocarbons over Nickel-Alumina Catalyst.
  • Hoechst Aktiengesellschaft. (1993). Process for the preparation of 2,4-dichlorofluorobenzene.
  • BenchChem Technical Support Team. (2025).
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
  • Chemistry Steps. (2021).
  • Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.

Sources

Troubleshooting

optimizing catalyst selection for 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene functionalization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles associated with the late-stage functionalization of 2,4-Dichloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles associated with the late-stage functionalization of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene .

This pentasubstituted arene presents a formidable challenge: it is highly electron-deficient, sterically congested, and possesses multiple competing reactive sites. However, it also possesses C2v​ symmetry (with the symmetry axis passing through C3 and C6). We will leverage this symmetry not just for site-prediction, but as a built-in diagnostic tool to create self-validating experimental protocols .

ReactivityMap Target 2,4-Dichloro-1,5-difluoro- 3-(trifluoromethoxy)benzene (C2v Symmetry) C6 C6 Position (C-H) Highly Acidic Sterically Accessible Target->C6 C2_C4 C2 & C4 Positions (C-Cl) Electronically Activated Sterically Hindered Target->C2_C4 C1_C5 C1 & C5 Positions (C-F) Highly Electrophilic SNAr Susceptible Target->C1_C5 IrBorylation Ir-Catalyzed C-H Borylation C6->IrBorylation PdCoupling Pd-Catalyzed Buchwald-Hartwig C2_C4->PdCoupling SNAr Nucleophilic Aromatic Substitution C1_C5->SNAr

Reactivity map and functionalization pathways for the target polyhalogenated arene.

Part 1: Frequently Asked Questions (FAQs) - Catalyst & Site Selection

Q1: How do I achieve site-selective C-H functionalization at the C6 position without triggering defluorination? A1: The C6 position is the only C-H bond on the ring. It is flanked by two fluorine atoms (C1 and C5). Due to the small van der Waals radius of fluorine, this site is sterically accessible for Iridium-catalyzed C-H borylation, while the massive inductive electron-withdrawal from the halogens makes the C-H bond highly acidic[1]. To prevent competitive C-F oxidative addition, you must operate under kinetic control (room temperature) using an Ir-catalyst with a sterically demanding ligand like dtbpy or a dipyridyl hydrazone[1].

Q2: Why does my Buchwald-Hartwig amination at the C-Cl bonds (C2/C4) stall at low conversion? A2: The causality here lies in the dichotomy of the catalytic cycle. The C-Cl bonds are electronically activated for oxidative addition because the arene is highly electron-deficient. However, they are massively sterically hindered by the adjacent -F and -OCF 3​ groups. This causes the catalytic cycle to bottleneck at the reductive elimination step[2]. Furthermore, polyhalogenated arenes are notorious for trapping Pd(II) intermediates in off-cycle resting states[3]. You must force reductive elimination by switching to a highly sterically demanding, electron-rich ligand like tBuBrettPhos or the bidentate NIXANTPHOS[4].

Q3: Can I selectively mono-functionalize this symmetric molecule via cross-coupling? A3: Yes. Because the starting material possesses C2v​ symmetry, the initial cross-coupling at C2 inherently breaks the symmetry. The resulting mono-functionalized intermediate has a drastically different electronic and steric profile, which raises the activation barrier for the second coupling at C4. By strictly controlling the stoichiometry of the nucleophile (1.05 equivalents), you can isolate the mono-coupled product[3].

Part 2: Troubleshooting Guide

Issue 1: Catalyst Blackout (Palladium Black Formation) during C-Cl Amination
  • Root Cause: Inefficient in situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species. When using standard Pd(OAc) 2​ with free phosphine ligands, the reduction is slow, leading to catalyst aggregation and precipitation before oxidative addition can occur[5].

  • Solution: Abandon in situ catalyst generation. Use preformed palladacycle pre-catalysts (e.g., BrettPhos Pd G3). These complexes rapidly and quantitatively generate the active mono-ligated L-Pd(0) species upon exposure to a mild base, bypassing the reduction bottleneck[2].

Issue 2: Poor Regioselectivity during C-H Borylation
  • Root Cause: High temperatures (e.g., 80 °C in THF) provide enough thermal energy to overcome the activation barrier for C-Cl or C-F oxidative addition, leading to protodehalogenation.

  • Solution: Switch to a non-polar solvent (hexane or cyclohexane) and lower the temperature to 25 °C. Non-polar solvents enhance the kinetic selectivity of the Ir-catalyst for the C-H bond[1].

BHCycle Precat Pd(II) Pre-catalyst (e.g., BrettPhos Pd G3) Pd0 Active L-Pd(0) Rapid Generation Precat->Pd0 Base OA Oxidative Addition (Fast due to e-poor ring) Pd0->OA Ar-Cl PdII Pd(II) Aryl Halide Off-Cycle Risk OA->PdII Amine Amine Binding & Deprotonation PdII->Amine Amine RE Reductive Elimination (Bottleneck: Requires Bulky Ligand) Amine->RE RE->Pd0 Product

Buchwald-Hartwig catalytic cycle highlighting the reductive elimination bottleneck.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols incorporate built-in spectroscopic validation steps leveraging the molecule's symmetry.

Protocol A: Ir-Catalyzed C6-H Borylation (Symmetry-Preserving)

Objective: Selective borylation at the C6 position.

  • Preparation: In a nitrogen-filled glovebox, dissolve [Ir(OMe)(COD)]2 (1.5 mol%) and dtbpy (3.0 mol%) in anhydrous hexane (0.5 M). Stir for 5 minutes until the solution turns deep red.

  • Reagent Addition: Add bis(pinacolato)diboron (B 2​ pin 2​ , 1.1 equiv) and 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene (1.0 equiv).

  • Reaction: Seal the vial and stir at 25 °C for 16 hours.

  • Self-Validation Check: Pull a 50 μ L aliquot and analyze via 19 F NMR and 1 H NMR.

    • Validation: The starting material has a single 19 F resonance for the equivalent C1/C5 fluorines. Because C6 borylation preserves the C2v​ symmetry, the product will also show a single, symmetric C1/C5 fluorine peak (shifted slightly downfield). The complete disappearance of the 1 H NMR triplet confirms 100% conversion.

Protocol B: Pd-Catalyzed Mono-Amination at C2 (Symmetry-Breaking)

Objective: Site-selective Buchwald-Hartwig amination at the C2-Cl bond.

  • Preparation: In a glovebox, combine the arene (1.0 equiv), the amine nucleophile (1.05 equiv), and Cs 2​ CO 3​ (2.0 equiv) in anhydrous 1,4-dioxane.

  • Catalyst Activation: Add tBuBrettPhos Pd G3 (2.0 mol%). The G3 pre-catalyst is critical to bypass the Pd(II) reduction bottleneck[5].

  • Reaction: Stir at 60 °C for 8 hours.

  • Self-Validation Check: Pull an aliquot for 19 F NMR.

    • Validation: Mono-amination at C2 destroys the molecule's C2v​ symmetry. The single C1/C5 fluorine peak will definitively split into two distinct signals (typically doublets or multiplets). If the spectrum retains a single peak, the reaction failed. If three or more ring-fluorine peaks appear, over-functionalization (di-amination) has occurred.

Part 4: Quantitative Data Summaries

Table 1: Catalyst/Ligand Matrix for C-Cl Amination of Polyhalogenated Arenes

Ligand Steric Bulk (Tolman Angle) Reductive Elimination Rate Conversion (%) Off-Cycle Trapping
dppf Medium Slow < 10% High
XPhos High Moderate 45% Medium
NIXANTPHOS High (Bidentate) Fast 88% Low

| tBuBrettPhos | Very High | Very Fast | > 95% | Low |

Table 2: Solvent & Temperature Effects on Ir-Catalyzed C-H Borylation

Ligand Solvent Temperature (°C) Regioselectivity (C6 : Other) Yield (%)
dtbpy THF 80 85:15 60
dtbpy Hexane 25 95:5 82

| Hydrazone (L4) | Hexane | 25 | > 99:1 | 96 |

Part 5: References

1.[1] A Hydrazone Ligand for Iridium-Catalyzed C–H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes. ACS Publications. 1 2.[3] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications.3 3.[5] Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. 5 4.[2] Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec. 2 5.[4] NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. RSC Publishing. 4

Sources

Optimization

Technical Support Center: Minimizing Byproducts in the Fluorination of 2,4-dichloro-3-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to addressing challenges in the synthesis of fluorinated aromatic compounds. This guide focuses on a parti...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing challenges in the synthesis of fluorinated aromatic compounds. This guide focuses on a particularly nuanced transformation: the nucleophilic aromatic substitution (SNAr) to introduce fluorine into 2,4-dichloro-3-(trifluoromethoxy)benzene. Our goal is to provide you with actionable insights and troubleshooting strategies to minimize byproduct formation and enhance the yield and purity of your desired product, 2-chloro-4-fluoro-3-(trifluoromethoxy)benzene.

Understanding the Reaction: A Balancing Act of Reactivity and Selectivity

The fluorination of 2,4-dichloro-3-(trifluoromethoxy)benzene is a classic example of a Halex (halogen exchange) reaction. In this SNAr process, a fluoride ion attacks the electron-deficient aromatic ring, leading to the displacement of a chloride ion. The reaction's success hinges on the careful control of regioselectivity—preferentially substituting one chlorine atom over the other—and preventing undesired side reactions.

The trifluoromethoxy (-OCF3) group, being strongly electron-withdrawing, activates the benzene ring towards nucleophilic attack. However, the directing effects of the substituents and the inherent reactivity of the starting material can lead to a mixture of products if the reaction conditions are not finely tuned.

Frequently Asked Questions (FAQs)

Here, we address common issues encountered during the fluorination of 2,4-dichloro-3-(trifluoromethoxy)benzene.

Q1: My reaction is producing a significant amount of the difluorinated byproduct, 2,4-difluoro-3-(trifluoromethoxy)benzene. How can I improve selectivity for the mono-fluorinated product?

A1: The formation of the difluorinated byproduct is a common challenge and typically arises from the mono-fluorinated product being sufficiently activated to undergo a second substitution. Here’s a systematic approach to enhance mono-selectivity:

  • Control Stoichiometry: Carefully control the equivalents of your fluoride source. Using a slight excess (e.g., 1.1 to 1.2 equivalents) can drive the initial reaction to completion without excessively promoting the second substitution.

  • **Lower

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene and Other Fluorinated Benzenes

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, fluorinated benzene derivatives are indispensable building blocks. The strategic incorporat...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, fluorinated benzene derivatives are indispensable building blocks. The strategic incorporation of fluorine atoms and fluorine-containing moieties into aromatic systems can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the vast array of available fluorinated scaffolds, 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene presents a unique and complex reactivity profile. This guide provides a comparative analysis of its reactivity alongside other fluorinated benzenes, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The Influence of Substituents on Aromatic Reactivity

The reactivity of a substituted benzene ring is a delicate interplay of inductive and resonance effects exerted by its substituents.[3] Electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack, a cornerstone of SNAr reactions.[4][5] Conversely, electron-donating groups (EDGs) increase the ring's electron density, favoring electrophilic aromatic substitution (EAS).[6]

Halogens, such as fluorine and chlorine, exhibit a dual nature. They are inductively electron-withdrawing (-I effect) but can donate electron density through resonance (+M or +R effect).[7][8] For fluorine, the -I effect is strong, but its 2p orbitals overlap effectively with the carbon 2p orbitals of the benzene ring, leading to a significant +M effect.[8][9] In contrast, chlorine's larger 3p orbitals have poorer overlap, resulting in a weaker +M effect that is overshadowed by its inductive withdrawal.[9]

The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing substituent, primarily due to the strong inductive effect of the three fluorine atoms.[10][11] It deactivates the aromatic ring towards electrophilic attack even more than a nitro group but acts as an ortho, para-director due to the resonance contribution of the oxygen lone pairs.[10]

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a powerful tool for the synthesis of highly functionalized aromatic compounds.[12] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5][13] The stability of this intermediate is paramount to the reaction's success and is enhanced by the presence of strong electron-withdrawing groups at the ortho and para positions relative to the leaving group.[5][13]

Reactivity of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene in SNAr

The structure of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene suggests a high reactivity towards nucleophiles. The combined electron-withdrawing effects of two chlorine atoms, two fluorine atoms, and a trifluoromethoxy group render the benzene ring highly electron-deficient.

In SNAr reactions, the leaving group ability of halogens typically follows the order F > Cl > Br > I.[14][15] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[4] The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.

Comparative Reactivity of Fluorinated Benzenes in SNAr:

CompoundKey FeaturesExpected SNAr Reactivity
2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene Highly electron-deficient ring due to multiple EWGs. Contains both F and Cl as potential leaving groups.Very High . The fluorine atoms are the most likely leaving groups. The strong EWGs will stabilize the Meisenheimer complex.
Hexafluorobenzene Six fluorine atoms provide strong activation for SNAr.High . A well-established substrate for SNAr reactions.[16]
Pentafluorochlorobenzene Five fluorine atoms and one chlorine atom.High . Both F and Cl can act as leaving groups, with F being generally more labile in SNAr.
1,3-Dichloro-4-fluorobenzene Two chlorine atoms and one fluorine atom.Moderate . The ring is less activated than the more heavily fluorinated analogues. The fluorine is the most likely leaving group.[17]
1-Chloro-2,4-dinitrobenzene Two strong nitro EWGs activate the ring.High . A classic example of a highly reactive SNAr substrate.[18]
Experimental Protocol: A Representative SNAr Reaction

This protocol describes a general procedure for the reaction of a fluorinated benzene with an amine nucleophile.

Materials:

  • 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

  • Amine nucleophile (e.g., morpholine)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)[15]

  • Base (e.g., K2CO3 or DIPEA)

  • Standard laboratory glassware

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the fluorinated benzene (1.0 eq), the amine (1.2 eq), and the base (2.0 eq).

  • Add the anhydrous polar aprotic solvent to dissolve the reactants.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.[15]

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for SNAr Reaction:

Caption: A generalized workflow for a typical SNAr experiment.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in modern organic synthesis for the formation of C-C bonds.[1][19][20] These reactions typically involve an organohalide, an organoboron reagent (in the case of Suzuki coupling), a palladium catalyst, a ligand, and a base.[21][22]

Reactivity of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene in Cross-Coupling

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl >> F.[23] This is in stark contrast to SNAr reactions. The C-F bond is typically very strong and unreactive in these catalytic cycles. Therefore, for 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene, the chlorine atoms are the expected sites of reactivity in cross-coupling reactions.

The presence of multiple halogens allows for the potential for selective and sequential cross-coupling reactions, which can be a powerful strategy for the synthesis of complex molecules.[24][25] The electronic environment and steric hindrance around each chlorine atom will influence its relative reactivity.

Comparative Reactivity of Fluorinated Benzenes in Suzuki-Miyaura Coupling:

CompoundReactive Site(s)Expected Suzuki-Miyaura Reactivity
2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene The two chlorine atoms.Moderate to High . The C-Cl bonds are more reactive than C-F bonds. Potential for mono- or di-substitution.
1,4-Dibromo-2-fluorobenzene The two bromine atoms.High . C-Br bonds are more reactive than C-Cl bonds. Site-selectivity can be achieved.[24]
1-Chloro-2-fluorobenzene The chlorine atom.Moderate . The C-Cl bond is less reactive and often requires specialized catalysts and ligands for efficient coupling.[1]
Pentafluorobromobenzene The bromine atom.High . The C-Br bond is the primary site of reactivity.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl chloride.

Materials:

  • 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)2 or a pre-catalyst)

  • Ligand (e.g., a Buchwald ligand like SPhos or XPhos)[1]

  • Base (e.g., K3PO4 or Cs2CO3)

  • Solvent system (e.g., 1,4-dioxane/water)[1]

  • Standard laboratory glassware

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a reaction flask, add the aryl chloride (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., 2 mol %), ligand (e.g., 4 mol %), and base (2.0 eq).

  • Seal the flask and purge with an inert gas for 15-20 minutes.[1]

  • Under a positive pressure of the inert gas, add the degassed solvent mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.[1]

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic layer.

  • Purify the product by column chromatography.

Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X Ar-X (Aryl Halide) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-B(OR)2 Ar'-B(OR)2 (Boronic Acid/Ester) Base Base Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Biaryl Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene is a highly versatile building block with a reactivity profile that can be selectively tuned towards different types of transformations. Its electron-deficient nature makes it an excellent substrate for SNAr reactions, with the fluorine atoms being the more probable leaving groups. In contrast, for palladium-catalyzed cross-coupling reactions, the less stable C-Cl bonds are the preferred reaction sites. This dichotomous reactivity allows for orthogonal synthetic strategies, providing chemists with a powerful tool for the construction of complex, highly functionalized aromatic molecules for applications in drug discovery and materials science.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

  • ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]

  • JoVE. (2023, April 30). Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]

  • PMC. (2021, March 4). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

  • Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • ResearchGate. (2014, September 10). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • Pearson+. (2024, August 18). Explain why fluorobenzene is more reactive than chlorobenzene tow.... Retrieved from [Link]

  • Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • PMC. (2025, April 30). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • PMC. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

  • NextSDS. 2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)benzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]

  • MDPI. Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. Retrieved from [Link]

  • PMC. (2018, December 19). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Retrieved from [Link]

  • PMC. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Retrieved from [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Retrieved from [Link]

  • University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Retrieved from [Link]

  • ACS Publications. (2018, May 22). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Retrieved from [Link]

  • ACS Publications. (2021, July 2). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Retrieved from [Link]

  • Freie Universität Berlin. Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.6 Directing Effects of Substituted Benzenes. Retrieved from [Link]

  • Quora. (2018, July 17). Why is the electron density on a benzene ring greater in fluorobenzene than chlorobenzene even though the -I effect of F>Cl?. Retrieved from [Link]

  • ACG Publications. Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron c. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Validation of HPLC Analytical Methods for 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) analytical methods intended for the quantification of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzen...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) analytical methods intended for the quantification of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical data. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental choices and offering a comparative analysis of potential HPLC methodologies. The principles and protocols described herein are grounded in the internationally recognized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][4] This guide will present a hypothetical, yet scientifically plausible, primary HPLC method for the analysis of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene and compare its validation performance against a secondary, alternative method. This comparative approach highlights how subtle changes in chromatographic conditions can impact method performance and underscores the importance of a thorough validation process.

The Analytical Challenge: 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene is a complex halogenated aromatic compound. Its structure presents several analytical challenges, including potential for co-elution with structurally similar impurities and the need for a sensitive and specific quantification method. A reliable HPLC method is crucial for ensuring the quality and purity of this compound in research and development settings.

Proposed HPLC Methods for Comparison

For the purpose of this guide, we will consider two reversed-phase HPLC (RP-HPLC) methods for the analysis of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene.

Method A (Primary):

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method B (Alternative):

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase: Gradient elution with a mixture of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Gradient: 50% B to 80% B over 10 minutes.

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

The rationale for comparing these two methods lies in the different selectivity offered by the C18 and Phenyl-Hexyl stationary phases for aromatic and halogenated compounds.

Validation Parameters: A Head-to-Head Comparison

The validation of an analytical method is a process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3] We will now delve into the core validation parameters as stipulated by ICH Q2(R1) guidelines and compare the performance of Method A and Method B.[1][4]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5]

Experimental Protocol:

  • Forced Degradation Studies: Subject a solution of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Impurity Spiking: Spike the analyte solution with known related substances or potential process impurities.

  • Placebo Analysis: Analyze a placebo (matrix without the analyte) to ensure no interference at the retention time of the analyte.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the analyte in the presence of its degradants and impurities.

Causality Behind Experimental Choices: Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6] Peak purity analysis provides an additional layer of confidence in the specificity of the method.

Comparison of Methods:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale for Performance
Resolution (Analyte vs. Closest Impurity) 1.82.5The Phenyl-Hexyl column in Method B offers enhanced π-π interactions with the aromatic ring of the analyte and its impurities, leading to better separation.
Peak Purity Index 0.99920.9998Both methods show high peak purity, but the better separation in Method B results in a slightly higher index.
Placebo Interference NoneNoneBoth methods are specific with respect to the placebo.

dot

Specificity_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis HPLC_Analysis HPLC Analysis (Method A vs. Method B) Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation (H2O2) Oxidation->HPLC_Analysis Heat Thermal Stress Heat->HPLC_Analysis Light Photolytic Stress Light->HPLC_Analysis Analyte Analyte Solution (2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene) Analyte->Acid Subject to Stress Analyte->Base Subject to Stress Analyte->Oxidation Subject to Stress Analyte->Heat Subject to Stress Analyte->Light Subject to Stress Spiked_Sample Spiked Sample (Analyte + Impurities) Analyte->Spiked_Sample Spike with Impurities Spiked_Sample->HPLC_Analysis Placebo Placebo Sample Placebo->HPLC_Analysis Data_Evaluation Data Evaluation HPLC_Analysis->Data_Evaluation Chromatographic Data Resolution Resolution Data_Evaluation->Resolution Assess Resolution Peak_Purity Peak_Purity Data_Evaluation->Peak_Purity Assess Peak Purity Interference Interference Data_Evaluation->Interference Check for Interference

Caption: Workflow for assessing the specificity of the HPLC method.

Linearity and Range

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[1] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol:

  • Prepare a series of at least five concentrations of the analyte standard, ranging from 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Causality Behind Experimental Choices: A minimum of five concentrations is recommended to establish linearity.[1] The specified range should cover the expected concentrations in routine analysis.[7]

Comparison of Methods:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria (ICH)
Correlation Coefficient (r²) 0.99950.9997≥ 0.999
Y-intercept Minimal, close to zeroMinimal, close to zeroShould not be significantly different from zero.
Range (µg/mL) 50 - 15050 - 150As per intended application.

dot

Linearity_Range Concentrations Prepare Standard Solutions (50% to 150% of target) HPLC_Injection Inject Each Concentration (n=3) Concentrations->HPLC_Injection Data_Collection Record Peak Areas HPLC_Injection->Data_Collection Analysis Linear Regression Analysis Data_Collection->Analysis Output Correlation Coefficient (r²) Y-intercept Residual Plot Analysis->Output

Caption: Process for determining the linearity and range of the analytical method.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[2]

Experimental Protocol:

  • Spiked Placebo Method: Prepare a placebo mixture and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percent recovery.

Causality Behind Experimental Choices: The spiked placebo method is preferred as it assesses the influence of the matrix on the recovery of the analyte. The use of at least nine determinations over a minimum of three concentration levels is recommended.[1]

Comparison of Methods:

Concentration LevelMethod A (C18) - % Recovery (Mean ± RSD)Method B (Phenyl-Hexyl) - % Recovery (Mean ± RSD)Acceptance Criteria
80% 99.5 ± 0.8%100.2 ± 0.6%98.0 - 102.0%
100% 100.1 ± 0.5%100.5 ± 0.4%98.0 - 102.0%
120% 100.8 ± 0.7%101.0 ± 0.5%98.0 - 102.0%
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1] Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.

    • Alternatively, analyze nine determinations across the specified range (three concentrations, three replicates each).[1]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • The results are then statistically compared.

Causality Behind Experimental Choices: Repeatability assesses the precision under the same operating conditions over a short interval of time. Intermediate precision evaluates the effect of random events on the precision of the analytical procedure.[4]

Comparison of Methods:

Precision LevelMethod A (C18) - %RSDMethod B (Phenyl-Hexyl) - %RSDAcceptance Criteria
Repeatability 0.6%0.4%≤ 2%
Intermediate Precision 1.1%0.8%≤ 2%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The detection limit (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The quantitation limit (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.

Causality Behind Experimental Choices: The S/N ratio approach is a common and practical method for determining LOD and LOQ.

Comparison of Methods:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
LOD (µg/mL) 0.050.03
LOQ (µg/mL) 0.150.10

The lower LOD and LOQ for Method B can be attributed to the sharper peaks and better baseline resolution achieved with the phenyl-hexyl column under gradient elution.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) under each varied condition.

Causality Behind Experimental Choices: Robustness studies are crucial to ensure that the method is reliable for routine use in different laboratories and with different instruments.

Comparison of Methods:

Varied ParameterMethod A (C18) - Impact on System SuitabilityMethod B (Phenyl-Hexyl) - Impact on System Suitability
Flow Rate (± 0.1 mL/min) Minor shift in retention time, system suitability passes.Minor shift in retention time, system suitability passes.
Column Temperature (± 2°C) Minor shift in retention time, system suitability passes.Minor shift in retention time, system suitability passes.
Mobile Phase Composition (± 2%) Significant shift in retention time, potential for peak co-elution.Less impact on resolution due to the gradient profile.

Method B demonstrates greater robustness, particularly with respect to variations in the mobile phase composition, a common source of variability in HPLC analysis.

Conclusion and Recommendation

Both Method A and Method B are capable of providing accurate and precise results for the quantification of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene. However, the comparative validation data indicates that Method B, utilizing a Phenyl-Hexyl column with a gradient elution, is the superior method. It offers better specificity through improved resolution of the analyte from potential impurities, demonstrates slightly better accuracy and precision, has lower detection and quantitation limits, and exhibits greater robustness to variations in the mobile phase composition.

This guide underscores the importance of a comprehensive and comparative approach to HPLC method validation. By not only meeting the minimum requirements of regulatory guidelines but also by exploring alternative chromatographic conditions, a more rugged, reliable, and ultimately more defensible analytical method can be developed.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • United States Pharmacopeia. (2011, December 3). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • IVT Network. (2003, March 1). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

Sources

Validation

Unveiling the Fragmentation Dynamics of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene: High-Resolution Q-TOF vs. Single Quadrupole GC-MS

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly halogenated pharmaceutical and agrochemical intermediates, such as 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene (C₇HCl₂F₅O) , presents a unique analytical challenge. The dense electron-withdrawing substitution pattern and the presence of the trifluoromethoxy (-OCF₃) group lead to complex mass spectrometry (MS) fragmentation behaviors, including unique intramolecular rearrangements.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) MS against traditional Single Quadrupole GC-EI-MS . By examining the causality behind specific fragmentation pathways and providing a self-validating experimental protocol, this guide equips researchers with the authoritative methodology required for unambiguous structural characterization.

The Analytical Challenge: Structural Complexity

2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene has a monoisotopic mass of 265.9323 Da . Its analysis is complicated by three factors:

  • Isotopic Envelope: The presence of two chlorine atoms generates a distinct M, M+2, and M+4 isotopic pattern in a ~9:6:1 ratio.

  • Isobaric Interferences: In low-resolution instruments, the loss of specific halogen radicals can easily be confused with background matrix interferences.

  • Rearrangement vs. Cleavage: The trifluoromethoxy group does not solely undergo simple homolytic cleavage; it is highly prone to a thermodynamically driven rearrangement that expels neutral fluorophosgene (COF₂).

Product Comparison Matrix

To overcome these challenges, modern laboratories are transitioning from nominal mass instruments to high-resolution platforms.

FeatureLegacy Single Quadrupole GC-EI-MS (Alternative)High-Resolution Q-TOF LC/GC-MS (Product)Analytical Advantage
Mass Accuracy Nominal (~0.1 Da)Sub-2 ppm (<0.0005 Da)Unambiguous empirical formula generation for all fragments[1].
Ionization Hard (70 eV Electron Ionization)Soft (ESI / APCI / CI)Preserves the intact molecular ion, which is often obliterated in EI.
Fragmentation Fixed (Source fragmentation)Variable (Targeted CID)Allows energy-ramping to map both low-energy rearrangements and high-energy cleavages.
Isotope Fidelity Low resolution blendingHigh-resolution baseline separationAccurately resolves the Cl₂ isotopic signature from overlapping F-loss peaks.

Mechanistic Deep-Dive: Fragmentation Pathways

Understanding the causality behind the fragmentation of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene is critical for spectral interpretation. When subjected to Collision-Induced Dissociation (CID), the molecular ion undergoes several competing pathways[2]:

  • Homolytic Cleavages (Radical Losses): The weakest bonds in the system are the C-Cl bonds. The loss of a chlorine radical (Cl•, -34.9688 Da) yields the [M - Cl]⁺ fragment at m/z 230.9635. Similarly, the cleavage of the ether C-O bond results in the loss of the trifluoromethyl radical (CF₃•, -68.9952 Da) to form [M - CF₃]⁺ at m/z 196.9371, a classic fragmentation pattern for fluorinated ethers[3].

  • The COF₂ Rearrangement: The most diagnostically significant pathway is the loss of neutral fluorophosgene (COF₂, -65.9917 Da), yielding the [M - COF₂]⁺• ion at m/z 199.9406. Causality: Steric crowding around the -OCF₃ group and the high thermodynamic stability of the resulting C-F bond formed directly on the aromatic ring drive this intramolecular rearrangement[4].

Fragmentation_Pathway M Molecular Ion [M]+ m/z 265.9323 (C7HCl2F5O) M_F [M - F]+ m/z 246.9339 M->M_F - F• (-18.9984 Da) M_Cl [M - Cl]+ m/z 230.9635 M->M_Cl - Cl• (-34.9688 Da) M_COF2 [M - COF2]+ m/z 199.9406 (Rearrangement) M->M_COF2 - COF2 (-65.9917 Da) M_CF3 [M - CF3]+ m/z 196.9371 M->M_CF3 - CF3• (-68.9952 Da) M_OCF3 [M - OCF3]+ m/z 180.9422 M->M_OCF3 - OCF3• (-84.9901 Da)

Primary mass spectrometry fragmentation pathways of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene.

Experimental Protocol: Self-Validating Q-TOF Workflow

To ensure high-fidelity data, the following protocol utilizes a self-validating system where mass accuracy is continuously calibrated, and fragmentation is systematically controlled.

Step 1: Sample Preparation

  • Dilute the analyte to 0.1 mg/mL in LC-MS grade Methanol.

  • Causality: Methanol provides optimal desolvation efficiency and spray stability in the ESI source compared to highly aqueous solvents, which is critical for hydrophobic halogenated benzenes.

Step 2: Soft Ionization & Lock-Mass Calibration

  • Operate the source in Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) mode.

  • Self-Validation: Utilize a dual-spray source continuously infusing a reference lock-mass (e.g., Leucine Enkephalin, m/z 556.2771). This corrects for thermal drift in the flight tube in real-time, ensuring the <2 ppm mass accuracy required to validate the elemental composition of the fragments[1].

Step 3: Collision-Induced Dissociation (CID) Ramping

  • Isolate the precursor ion (m/z 265.9) in the quadrupole.

  • Apply a collision energy (CE) ramp of 10 eV, 20 eV, and 40 eV using Argon as the collision gas.

  • Causality: A low CE (10-20 eV) captures the low-energy COF₂ rearrangement, while a high CE (40 eV) forces the homolytic cleavage of the robust C-F and C-Cl bonds, providing a complete structural fingerprint in a single acquisition.

MS_Workflow Prep 1. Sample Preparation (0.1 mg/mL in MeOH) Ionization 2. Soft Ionization (ESI/APCI) Preserves Intact Molecular Ion Prep->Ionization Analyzer 3. Q-TOF Mass Analyzer Continuous Lock-Mass Calibration Ionization->Analyzer CID 4. CID Ramping Variable Energy (10-40 eV) Analyzer->CID Data 5. Data Processing Formula & Fragment Mapping CID->Data

Step-by-step self-validating Q-TOF MS workflow for halogenated aromatic compounds.

Quantitative Data Summary

The table below demonstrates the superior analytical confidence provided by the Q-TOF platform. While the Single Quadrupole can only provide nominal masses (leaving ambiguity between isobaric fragments), the Q-TOF's sub-2 ppm mass error allows for definitive assignment of the complex halogenated fragments.

Fragment IonTheoretical m/zQ-TOF Observed m/zMass Error (ppm)Single Quad m/z (Nominal)Structural Assignment
[M]⁺• 265.9323265.93261.1266Intact Molecular Ion
[M - F]⁺ 246.9339246.93431.6247Loss of Fluorine radical
[M - Cl]⁺ 230.9635230.9632-1.3231Loss of Chlorine radical
[M - COF₂]⁺• 199.9406199.94102.0200Rearrangement (Loss of fluorophosgene)
[M - CF₃]⁺ 196.9371196.9368-1.5197Loss of Trifluoromethyl radical
[M - OCF₃]⁺ 180.9422180.94251.6181Loss of Trifluoromethoxy radical

Note: The theoretical m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O).

References

  • Fragmentation (mass spectrometry) . Wikipedia. Retrieved from [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra . SciSpace. Retrieved from[Link]

  • Mass Spectrometry of Free Radicals . Chemical Reviews (ACS Publications). Retrieved from[Link]

  • Synthesis Report on Understanding Perfluoropolyethers (PFPEs) and Their Life Cycle . O.N.E (OECD). Retrieved from[Link]

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Comparative

Benchmarking 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene: A Comparative Guide for Trifluoromethoxy Building Blocks

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Trifluoromethoxy Group In the landscape of modern medicinal chemistry and materials science, the trifluoromethoxy (...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Trifluoromethoxy Group

In the landscape of modern medicinal chemistry and materials science, the trifluoromethoxy (-OCF₃) group stands out as a privileged functional moiety. Its incorporation into molecular scaffolds can profoundly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When compared to the analogous methoxy (-OCH₃) group, the -OCF₃ group offers superior chemical stability and a significantly stronger electron-withdrawing character, making it a highly sought-after component in the design of novel therapeutics and advanced materials.

This guide provides a comprehensive analysis of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene as a potential building block for the introduction of the trifluoromethoxy group. Due to the limited publicly available data on this specific molecule, we will benchmark its theoretical potential against established classes of trifluoromethoxy sources by examining the reactivity of structurally related polychlorinated and polyfluorinated aromatic systems. This guide will delve into the anticipated reactivity in key synthetic transformations and provide generalized experimental protocols based on well-understood principles of organic synthesis.

The Subject of Analysis: 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

The structure of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene presents a unique combination of reactive sites. The benzene ring is highly substituted with four halogen atoms and a strongly electron-withdrawing trifluoromethoxy group, rendering the aromatic core electron-deficient. This electronic profile is expected to significantly influence its reactivity, particularly in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Physicochemical Properties (Predicted):

PropertyPredicted ValueImplication for Synthesis
Molecular Weight268.99 g/mol -
LogP~4.5High lipophilicity, suggesting good solubility in organic solvents.
Boiling PointHighLikely a high-boiling liquid or a solid at room temperature.
Dipole MomentSignificantThe arrangement of electronegative groups suggests a notable molecular dipole.

Comparative Benchmarking: Reactivity and Synthetic Utility

The utility of a building block is defined by its reactivity and selectivity in common synthetic transformations. Here, we compare the expected performance of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene with other classes of trifluoromethoxy sources.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene suggests a high propensity for nucleophilic aromatic substitution (SNAr) reactions. The rate and regioselectivity of these reactions are governed by the stability of the intermediate Meisenheimer complex, which is enhanced by electron-withdrawing groups.

Comparison with Other Trifluoromethoxy Arenes:

  • Activation: The presence of two chloro, two fluoro, and a trifluoromethoxy group makes the target molecule significantly more activated towards nucleophilic attack compared to simpler analogs like (trifluoromethoxy)benzene. The combined electron-withdrawing effect of these substituents is substantial.

  • Leaving Group Potential: The relative reactivity of halogens in SNAr reactions on highly activated systems is typically F > Cl > Br > I.[1] Therefore, the fluorine atoms in the target molecule are expected to be more readily displaced by nucleophiles than the chlorine atoms, assuming similar steric environments. However, the precise regioselectivity will be influenced by the positions of the other substituents.

  • Regioselectivity: The positions of the substituents will dictate the preferred site of nucleophilic attack. The most likely positions for substitution are those that allow for the negative charge of the Meisenheimer complex to be delocalized by the trifluoromethoxy and other halogen groups.

Generalized Experimental Protocol for Nucleophilic Aromatic Substitution:

This protocol outlines a general procedure for reacting 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene with a generic nucleophile (Nu-H).

Materials:

  • 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene (1.0 eq).

  • Add the anhydrous polar aprotic solvent to dissolve the starting material.

  • Add the base (1.2 - 2.0 eq) to the solution.

  • Add the nucleophile (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between 80-150 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

SNAr_Workflow start Start dissolve Dissolve Building Block in Anhydrous Solvent start->dissolve add_base Add Base dissolve->add_base add_nucleophile Add Nucleophile add_base->add_nucleophile heat Heat and Monitor Reaction add_nucleophile->heat workup Aqueous Workup & Extraction heat->workup purify Purification workup->purify end End purify->end Suzuki_Workflow start Start mix Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base start->mix add_solvent Add Anhydrous Solvent mix->add_solvent degas Degas Mixture add_solvent->degas heat Heat and Monitor Reaction degas->heat filter Filter and Concentrate heat->filter purify Purification filter->purify end End purify->end

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopy of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

Abstract This technical guide provides a comprehensive analysis and predictive interpretation of the Fourier-Transform Infrared (FTIR) spectrum for 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene. In the absence of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis and predictive interpretation of the Fourier-Transform Infrared (FTIR) spectrum for 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene. In the absence of a publicly available reference spectrum for this specific, highly substituted aromatic compound, this guide leverages established spectroscopic principles and comparative data from structurally related molecules. We will deconstruct the molecule into its constituent functional groups, predict their characteristic vibrational frequencies, and provide a detailed experimental protocol for acquiring an empirical spectrum. This document is intended for researchers, synthetic chemists, and quality control analysts who require a robust framework for identifying and characterizing this and similar complex halogenated aromatic ethers.

Molecular Structure and Predicted Spectroscopic Features

The identity and purity of a complex synthetic molecule like 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene are fundamentally verified through its unique spectral fingerprint. Infrared spectroscopy is a powerful first-pass analytical technique for confirming the presence of key functional groups.

The structure contains several distinct components, each with characteristic vibrational modes:

  • A Pentasubstituted Benzene Ring: The aromatic ring is heavily substituted, which influences the typical C=C stretching and C-H bending vibrations.

  • Aryl-Chloride Bonds (C-Cl): Two chlorine atoms are bonded directly to the aromatic ring.

  • Aryl-Fluoride Bonds (C-F): Two fluorine atoms are also bonded to the ring.

  • Trifluoromethoxy Group (-O-CF₃): This ether linkage includes a trifluoromethyl group, which produces some of the most intense and characteristic absorption bands in the spectrum.

The logical relationship between the molecular structure and its expected IR spectral regions is outlined below.

cluster_molecule 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene cluster_groups Functional Groups cluster_peaks Predicted IR Absorption Regions (cm⁻¹) mol Core Structure Aromatic_Ring Pentasubstituted Aromatic Ring mol->Aromatic_Ring Aryl_Cl Aryl C-Cl mol->Aryl_Cl Aryl_F Aryl C-F mol->Aryl_F OCF3 Trifluoromethoxy (-O-CF3) mol->OCF3 Peak_Aro_CH ~3100-3000 (C-H Stretch) ~900-675 (C-H OOP Bend) Aromatic_Ring->Peak_Aro_CH Peak_Aro_CC ~1600-1450 (C=C Stretch) Aromatic_Ring->Peak_Aro_CC Peak_CCl ~850-550 Aryl_Cl->Peak_CCl Peak_CF_Aryl ~1300-1000 Aryl_F->Peak_CF_Aryl Peak_OCF3 ~1300-1100 (Strong C-F Stretch) ~1280-1240 (Asym. C-O-C Stretch) OCF3->Peak_OCF3

Caption: Logical map from molecular structure to predicted IR absorptions.

Comparative Spectral Analysis

To substantiate our predictions, we compare the expected features with empirical data from analogous compounds.

Aromatic Ring Vibrations

The aromatic C-H stretching vibration is expected in the 3100-3000 cm⁻¹ region, though it may be weak due to the single C-H bond present.[1] More informative are the carbon-carbon backbone stretching vibrations of the aromatic ring, which typically appear as a series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹.[2] The substitution pattern heavily influences the out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ range.[3][4] For a single, isolated hydrogen atom on a heavily substituted ring, a medium-intensity band is expected around 900-860 cm⁻¹.

Aryl-Halogen Vibrations
  • C-Cl Stretching: The carbon-chlorine stretching frequency for aryl chlorides is found in the fingerprint region, generally between 850-550 cm⁻¹.[3] These bands can sometimes be difficult to assign definitively without comparative analysis.

  • Aryl C-F Stretching: The carbon-fluorine bond is stronger and its stretching vibration occurs at a higher frequency, typically in the 1300-1000 cm⁻¹ range. These bands are often strong and can be a useful diagnostic tool.

The Trifluoromethoxy (-O-CF₃) Group: A Key Reporter

The -O-CF₃ group provides the most dominant and unambiguous signals in the spectrum.

  • C-F Stretches: The symmetric and asymmetric stretching vibrations of the CF₃ group result in multiple, very strong absorption bands in the 1300-1100 cm⁻¹ region.[5][6] The sheer intensity of these bands is a hallmark of fluorine-containing compounds.

  • Asymmetric C-O-C Stretch: The ether linkage (Aryl-O-CF₃) will exhibit a strong asymmetric C-O-C stretching band. Aromatic ethers typically show this band between 1270-1230 cm⁻¹.[1] This band, coupled with the intense C-F stretches, provides compelling evidence for the trifluoromethoxy moiety.

Summary of Predicted IR Data

The following table consolidates the predicted vibrational frequencies, their expected intensities, and the corresponding functional group assignments for 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene.

Wavenumber Range (cm⁻¹)Expected IntensityAssignmentSupporting Evidence
3100 - 3000Weak to MediumAromatic C-H StretchCharacteristic for C-H bonds on a benzene ring.[1][7]
1600 - 1450Medium, SharpAromatic C=C Ring StretchingMultiple bands are typical for the benzene ring backbone.[2]
~1280 - 1240StrongAsymmetric Aryl-O-C Stretch (Ether)Aromatic ethers show strong absorptions in this region.[1]
~1300 - 1100Very StrongSymmetric & Asymmetric C-F Stretches (from -CF₃)The most intense and characteristic peaks for trifluoromethyl groups.[5][6]
~1300 - 1000StrongAryl C-F StretchStrong absorption due to the high electronegativity of fluorine.
~900 - 860MediumAromatic C-H Out-of-Plane (OOP) BendCorresponds to an isolated hydrogen on a heavily substituted ring.[4]
~850 - 550MediumAryl C-Cl StretchFound in the fingerprint region, characteristic of aryl chlorides.[3]

Recommended Experimental Protocol: FTIR-ATR

To acquire a high-quality IR spectrum of the title compound, Attenuated Total Reflectance (ATR) is the recommended technique due to its simplicity and minimal sample preparation.

cluster_prep Step 1: Preparation cluster_sample Step 2: Sample Application cluster_acq Step 3: Data Acquisition cluster_proc Step 4: Processing A Clean ATR Crystal (e.g., with isopropanol) B Collect Background Spectrum (Clean, empty crystal) A->B C Apply Small Amount of Sample (Solid or Liquid) B->C D Ensure Good Contact (Apply pressure with anvil) C->D E Collect Sample Spectrum (4000-400 cm⁻¹, 16-32 scans) D->E F Perform ATR Correction E->F G Baseline Correction & Normalization F->G H Peak Picking & Interpretation G->H

Caption: Standard workflow for FTIR-ATR data acquisition and analysis.

Detailed Steps:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent like isopropanol and a soft, lint-free wipe.[8]

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum. A typical background consists of 16 to 32 co-added scans.

  • Sample Application:

    • Place a small amount of the 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene sample directly onto the center of the ATR crystal. For a solid, a spatula tip is sufficient; for a liquid, one drop is adequate.

    • Lower the press anvil to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.

  • Data Acquisition:

    • Collect the sample spectrum using the same parameters as the background (e.g., 4000-400 cm⁻¹ spectral range, 4 cm⁻¹ resolution, 16-32 scans).[8][9]

  • Data Processing:

    • The instrument software will automatically subtract the background from the sample spectrum, yielding the sample's absorbance spectrum.

    • Apply a software-based ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

    • Perform a baseline correction to ensure all peaks originate from a flat zero-absorbance line.

    • Normalize the spectrum so the most intense peak is at an absorbance of ~1.0.

  • Analysis:

    • Compare the processed experimental spectrum to the predicted band positions and intensities outlined in Table 1 to confirm the structure.

Conclusion

References

  • FHI.
  • ResearchGate. IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices | Request PDF. [Link]

  • ResearchGate. (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]

  • MDPI. FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. [Link]

  • ResearchGate. chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. [Link]

  • ResearchGate. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol | Request PDF. [Link]

  • Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Academics. 5.3.2 Benzene and its derivatives. [Link]

  • Freie Universität Berlin Refubium. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. [Link]

  • Arabian Journal of Chemistry. Synthesis, characterization and self-assembly of novel fluorescent alkoxy-substituted 1, 4-diarylated 1, 2, 3-triazoles organogelators. [Link]

  • ACS Publications. Reaction rate of trifluoromethyl radicals by rapid scan infrared spectroscopy. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Google Patents. Synthetic method of 2, 4-dichloro-5-fluoro (trichloromethyl) benzene.
  • Indian Academy of Sciences. Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. [Link]

  • UPI Portal Jurnal. Interpretation of Fourier Transform Infrared Spectra (FTIR). [Link]

  • DTIC. THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. [Link]

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. [Link]

  • ResearchGate. FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. [Link]

  • JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

  • Thieme. 12 Examples of IR-Spectra. [Link]

  • SciSpace. ATR-FTIR Spectra Fingerprinting of Medicinal Herbs Extracts Prepared Using Microwave Extraction. [Link]

  • Semantic Scholar. Characterization of essential oils extracted from different aromatic plants by FTIR spectroscopy. [Link]

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Comparative

A Comparative Guide to Gas Chromatography Retention Times for 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene Derivatives

For researchers, scientists, and drug development professionals, the precise analytical separation and identification of halogenated aromatic compounds are paramount. This guide provides an in-depth comparison of expecte...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise analytical separation and identification of halogenated aromatic compounds are paramount. This guide provides an in-depth comparison of expected gas chromatography (GC) retention times for derivatives of 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene. We will delve into the underlying principles governing their separation, propose optimal analytical methodologies, and present a framework for predicting retention behavior based on molecular structure.

The Analytical Challenge of Polyhalogenated Aromatic Compounds

Derivatives of 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene are complex molecules whose chromatographic behavior is dictated by a delicate interplay of their constituent functional groups. The presence of multiple halogen atoms (chlorine and fluorine) and a trifluoromethoxy group bestows unique properties of polarity, volatility, and electron affinity, which are critical to their separation by gas chromatography. Understanding these properties is key to developing robust and reproducible analytical methods.

Factors Influencing GC Retention Times

The retention time of an analyte in gas chromatography is influenced by several key factors:

  • Analyte Volatility and Boiling Point : Compounds with lower boiling points are more volatile and will spend more time in the gas phase, leading to shorter retention times.[1]

  • Stationary Phase Polarity : The principle of "like dissolves like" is fundamental in GC. Non-polar compounds are retained longer on non-polar stationary phases, while polar compounds show stronger interactions with polar stationary phases.[2][3]

  • Column Temperature : Higher column temperatures increase the vapor pressure of the analytes, causing them to elute faster and thus decreasing their retention times.[1][3]

  • Carrier Gas Flow Rate : Increasing the flow rate of the carrier gas will decrease the retention time of all analytes as they are transported through the column more quickly.[1]

  • Column Dimensions : Longer and thicker-filmed columns provide more surface area for interaction, leading to longer retention times and often better separation.[3]

Predicting Retention Behavior of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene Derivatives

Compound Structure Expected Relative Retention Time Rationale
Parent Compound 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzeneBaselineReference compound for comparison.
Derivative A 2,4,6-Trichloro-1,5-difluoro-3-(trifluoromethoxy)benzeneLongerIncreased molecular weight and likely higher boiling point due to the additional chlorine atom will lead to a longer retention time.
Derivative B 2-Chloro-1,5-difluoro-3-(trifluoromethoxy)benzeneShorterRemoval of a chlorine atom significantly lowers the molecular weight and boiling point, resulting in a shorter retention time.
Derivative C 2,4-Dichloro-1,3,5-trifluoro-3-(trifluoromethoxy)benzeneSimilar to ParentSubstitution of a hydrogen with a fluorine atom has a smaller effect on molecular weight than chlorine. The change in polarity might slightly alter the retention time, but it is expected to be close to the parent compound.
Derivative D 2,4-Dibromo-1,5-difluoro-3-(trifluoromethoxy)benzeneMuch LongerSubstitution of chlorine with bromine atoms will substantially increase the molecular weight and boiling point, leading to a significantly longer retention time.

Experimental Protocol for the GC Analysis of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene Derivatives

This protocol is a recommended starting point for the analysis of the target compounds and should be optimized as necessary.

1. Instrumentation and Consumables:

  • Gas Chromatograph: An Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet and an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[4]

  • GC Column: A mid-polarity column such as an Agilent J&W DB-624 Ultra Inert (30 m x 0.25 mm, 1.4 µm) is recommended for good separation of halogenated compounds.[4] Alternatively, a 5% diphenyl / 95% dimethylpolysiloxane column can be used.[5]

  • Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.

  • Sample Preparation: Dissolve samples in a high-purity solvent like ethyl acetate or hexane.

2. GC Method Parameters:

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Final hold: 5 minutes at 280°C

  • Detector:

    • ECD: 300°C (ideal for detecting electron-capturing halogen atoms)

    • MS: Transfer line at 280°C, ion source at 230°C, and quadrupole at 150°C. Scan range of 50-500 m/z.

3. Data Analysis:

  • Identify peaks based on their retention times compared to a known standard of the parent compound.

  • For MS detection, confirm peak identity by comparing the acquired mass spectrum with the expected fragmentation pattern.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the factors influencing retention time.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Appropriate Solvent injection Inject Sample into GC dissolve->injection separation Separation on Mid-Polarity Column injection->separation detection Detection by ECD or MS separation->detection identification Peak Identification (Retention Time) detection->identification confirmation Confirmation (Mass Spectrum) identification->confirmation

Caption: Experimental workflow for the GC analysis of halogenated compounds.

G cluster_factors Influencing Factors RT Retention Time BoilingPoint Boiling Point (Volatility) BoilingPoint->RT Inverse Relationship Polarity Analyte Polarity Polarity->RT Direct Relationship (with like-polarity phase) Temp Column Temperature Temp->RT Inverse Relationship Flow Carrier Gas Flow Flow->RT Inverse Relationship Column Column Dimensions Column->RT Direct Relationship

Caption: Key factors influencing gas chromatography retention time.

Conclusion

The successful gas chromatographic analysis of 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene derivatives hinges on a systematic approach that considers the interplay of molecular structure and chromatographic conditions. By selecting an appropriate mid-polarity stationary phase and optimizing the temperature program, researchers can achieve effective separation of these complex halogenated compounds. The predictive framework and experimental protocol provided in this guide serve as a robust starting point for method development and routine analysis in the fields of chemical research and drug development.

References

  • Agilent Technologies. (2024, April 29). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. Retrieved from [Link]

  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • Drawell. (2023, June 14). What Affects Retention Time in Gas Chromatography. Retrieved from [Link]

  • Burle, G. S., et al. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Analytical Chemistry: An Indian Journal, 9(4), 484-489. Retrieved from [Link]

  • Dolan, J. W. (2003, November 1). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 21(11). Retrieved from [Link]

  • Nageswari, A., et al. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Analytical Chemistry: An Indian Journal, 10(12). Retrieved from [Link]

  • Romanello, D. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Retrieved from [Link]

  • Separation Science. (2024, December 4). When GC Retention Times Shift: Practical Advice for Operators. Retrieved from [Link]

  • Agilent Technologies. (2013, April 16). GC Q-TOF Analysis of Fluorinated Alkyl Compounds in Bio-solid Matrix. Retrieved from [Link]

  • ResearchGate. (n.d.). The gas chromatogram showing the 3 major retention times (RT) peaks at.... Retrieved from [Link]

  • Christie, W. W. (2015, December 14). Stationary Phases. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). What Experimental Factors Influence the Accuracy of Retention Projections in Gas Chromatography-Mass Spectrometry?. Retrieved from [Link]

  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22(23), 18493–18501. Retrieved from [Link]

  • Agilent Technologies. (2024, September 10). Analysis of Volatile Compounds Identified in Rubber Gasket Extracts Using GC/MSD and High-Resolution GC/Q-TOF. Retrieved from [Link]

  • GL Sciences. (2024, July 1). Types of Liquid Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • GBC Scientific Equipment. (n.d.). GC-MS Application Notes. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Relative Retention Time Library for Selected Hydrocarbons via Glass Capillary Gas Chromatography. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-DETERMINATION OF VOLATILE ORGANIC COMPOUNDS. Retrieved from [Link]

  • Marvin, C., et al. (2011). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. In Comprehensive Environmental Mass Spectrometry (pp. 227-251). Retrieved from [Link]

  • Williams, K. R., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(4), 528-531. Retrieved from [Link]

  • Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene proper disposal procedures

Operational Safety & Disposal Blueprint: 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene As a Senior Application Scientist, I have designed this blueprint to provide drug development professionals and researchers w...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Disposal Blueprint: 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

As a Senior Application Scientist, I have designed this blueprint to provide drug development professionals and researchers with a rigorous, self-validating system for managing 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene. This highly functionalized aromatic building block presents unique operational and disposal challenges due to its dense halogenation. We will move beyond basic safety data sheet (SDS) compliance, exploring the causality behind these protocols to ensure your laboratory’s safety and regulatory integrity.

Chemical Profiling & Hazard Causality

2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene contains two chlorine atoms, two ring-bound fluorine atoms, and a trifluoromethoxy group (-OCF 3​ ). Understanding its molecular architecture is the first step in safe handling:

  • Thermal Degradation Causality: The molecule features ultra-strong carbon-fluorine (C-F) bonds (approx. 485 kJ/mol) and carbon-chlorine (C-Cl) bonds. Upon thermal degradation, it does not simply combust into CO 2​ and water; it yields highly corrosive and toxic byproducts, specifically Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl)[1].

  • Incompatibility Causality: Never mix this compound with alkali metals (e.g., sodium, potassium) or strong bases. The highly electron-deficient aromatic ring—driven by the electron-withdrawing halogens and the -OCF 3​ group—is highly susceptible to nucleophilic aromatic substitution (S N​ Ar) or violent deflagration when exposed to strong nucleophiles or reducing agents.

Quantitative Operational Parameters

To ensure a self-validating safety system, all operational parameters must be strictly quantified. Below is the operational rationale for handling and disposing of this compound.

ParameterValue/SpecificationOperational Rationale
Waste Classification Halogenated Organic WastePrevents the formation of highly toxic dioxins and furans that occur when halogens are introduced to non-halogenated waste streams[2].
Incineration Temp. > 1,100 °C (Target 1,200 °C)Required to reliably cleave the ultra-stable C-F bonds and prevent the release of short-chain fluorinated compounds[3].
Residence Time > 2.0 secondsEnsures complete thermal oxidation of the aromatic ring in the combustion chamber[4].
Flue Gas Scrubbing Alkaline (e.g., Ca(OH) 2​ )Neutralizes corrosive HF and HCl combustion byproducts, precipitating them as inert salts[5].
Storage Temp. 2–8 °C (or ambient if stable)Minimizes volatilization and pressure buildup of the liquid/low-melting solid.

Step-by-Step Disposal Methodology (The Protocol)

Proper disposal requires a cradle-to-grave approach. Follow this step-by-step methodology to ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) standards.

Phase 1: Source Segregation (The Most Critical Step)

  • Isolate the Stream: Designate a specific, clearly labeled waste carboy exclusively for "Halogenated Organic Waste." Mixing halogenated waste with non-halogenated streams violates RCRA guidelines and drastically increases the cost and hazard profile of the waste[6].

  • Verify Compatibility: Ensure no acetone, alkali metals, or strong oxidizing agents are present in the waste container. Causality: Mixing halogenated solvents with acetone under basic conditions can trigger an exothermic haloform reaction.

  • Volume Management: Fill waste containers to no more than 80% capacity. This allows for vapor expansion and prevents over-pressurization during storage and transport.

Phase 2: Packaging & Transport 4. Secondary Containment: Place the primary waste container inside a chemically resistant secondary bin (e.g., high-density polyethylene, HDPE) to capture any potential leaks. 5. Manifesting: Label the manifest with the exact chemical name. Depending on its use as a solvent or reactant, it must be manifested under specific EPA RCRA waste codes (e.g., F-listed for spent halogenated solvents or broadly managed as characteristic halogenated waste)[7].

Phase 3: Thermal Destruction & Flue Gas Scrubbing (Facility Level) 6. High-Temperature Incineration: The waste must be transported to a facility equipped with a rotary kiln or liquid injection incinerator operating at >1,100°C with a residence time exceeding 2 seconds. Causality: Standard municipal incinerators (~850°C) cannot reliably cleave C-F bonds. Temperatures above 1,100°C ensure complete thermal destruction[1][4]. 7. Alkaline Scrubbing: The incinerator exhaust gas must pass through a wet or dry scrubber containing an alkaline medium, typically calcium hydroxide (Ca(OH) 2​ ). Causality: The scrubber neutralizes the corrosive HF and HCl gases, converting the fluorine into inert, insoluble calcium fluoride (CaF 2​ ) ash for safe landfill disposal[5][8].

Spill Response & Decontamination Protocol

In the event of an operational failure or spill, execute the following self-validating recovery steps:

  • Evacuate and Ventilate: Immediately clear the area and maximize fume hood and room exhaust to clear volatile halogenated vapors.

  • Don PPE: Put on chemical-resistant gloves (Viton or heavy Nitrile are required—standard latex offers zero protection against halogenated organics), safety goggles, and a lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Causality: Combustible materials like sawdust can react exothermically with highly halogenated compounds.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a sealable, compatible container designated for halogenated waste.

  • Surface Decontamination: Wash the area with a mild detergent and water, collecting all rinsate into the halogenated waste stream.

Disposal Workflow Visualization

DisposalWorkflow A Waste Generation 2,4-Dichloro-1,5-difluoro- 3-(trifluoromethoxy)benzene B Segregation Halogenated Organic Stream A->B Transfer C Compatibility Check Exclude Alkali Metals/Bases B->C Verify D Thermal Destruction Incineration >1100°C (>2s) C->D Transport E Flue Gas Scrubbing Neutralize HCl & HF (Ca(OH)2) D->E Exhaust Gas F Safe Environmental Release Precipitate CaF2 Ash E->F Neutralized

Fig 1: Cradle-to-grave disposal workflow for highly halogenated aromatic waste.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene
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